molecular formula C24H47NO3 B15553872 Ceramide C6-d7

Ceramide C6-d7

カタログ番号: B15553872
分子量: 404.7 g/mol
InChIキー: NPRJSFWNFTXXQC-OMMXNDSESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceramide C6-d7 is a useful research compound. Its molecular formula is C24H47NO3 and its molecular weight is 404.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i1D3,3D2,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-OMMXNDSESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling Ceramide C6-d7 Signaling: A Technical Guide to its Metabolic Fate and Cellular Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide C6, a synthetic, cell-permeable short-chain ceramide, is a widely utilized tool to investigate the multifaceted roles of ceramides (B1148491) in cellular signaling. The deuterated analog, Ceramide C6-d7, serves as a powerful tracer in mass spectrometry-based lipidomics, enabling precise tracking of its metabolic conversion and subsequent influence on downstream signaling cascades. This technical guide provides an in-depth exploration of the signaling pathways influenced by Ceramide C6 metabolism, as elucidated through tracer studies. We present quantitative data on its metabolic fate, detailed experimental protocols for its analysis, and visual representations of the key signaling pathways and experimental workflows.

Metabolic Fate of Ceramide C6: A Quantitative Overview

Exogenously supplied Ceramide C6 is rapidly metabolized within the cell, leading to the formation of various other sphingolipids. The relative distribution of these metabolites is cell-type dependent and can influence the ultimate cellular response, be it apoptosis, autophagy, or proliferation. Tracer studies, conceptually similar to those using this compound, have quantified this metabolic flux.

MetaboliteEnzymeCellular LocationEffect on SignalingQuantitative Data (Example)
C6-Glucosylceramide (C6-GC)Glucosylceramide Synthase (GCS)Golgi ApparatusGenerally pro-survival, contributes to multidrug resistance.[1]In MDA-MB-231 cells, at 0.6 µM C6-ceramide, C6-GC constituted 4% of the metabolized fraction.[1]
C6-Sphingomyelin (C6-SM)Sphingomyelin Synthase (SMS)Golgi ApparatusInvolved in membrane structure and signal transduction.In MDA-MB-231 cells, at 0.6 µM C6-ceramide, C6-SM was the primary metabolite, accounting for over 80% of the metabolized fraction.[1]
Long-Chain CeramidesCeramidase, Ceramide Synthase (CerS)Endoplasmic Reticulum, LysosomesHydrolysis of C6-ceramide yields sphingosine (B13886), which is re-acylated to form endogenous long-chain ceramides, potent mediators of apoptosis and autophagy.[1]Addition of C6-ceramide to KG-1 leukemia cells led to a 2-fold increase in the synthesis of long-chain ceramides, as measured by [3H]palmitic acid incorporation.[1]
Sphingosine-1-Phosphate (S1P)Sphingosine Kinase (SphK)Cytosol, Nucleus, ERA critical pro-survival and pro-proliferative signaling molecule, often acting in opposition to ceramide.[2]The balance between ceramide and S1P is a key determinant of cell fate.[2]

Core Signaling Pathways Modulated by Ceramide C6 Metabolism

The metabolic products of Ceramide C6 exert their effects through the modulation of several key signaling pathways, primarily those controlling apoptosis and autophagy.

Apoptosis Induction

The pro-apoptotic effects of C6-ceramide are a central area of investigation. Its conversion to endogenous long-chain ceramides can amplify these effects.

  • Extrinsic Apoptosis Pathway : C6-ceramide has been shown to induce apoptosis through the activation of the extrinsic pathway, involving the cleavage and activation of Caspase-8.[3]

  • JNK/SAPK Pathway : The c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, is a key stress-activated kinase. C6-ceramide can activate the JNK pathway, which in turn can phosphorylate and inactivate anti-apoptotic Bcl-2 family members like Mcl-1, thereby promoting apoptosis.[3]

  • Mitochondrial (Intrinsic) Pathway : While the extrinsic pathway is a primary mechanism, C6-ceramide can also influence the intrinsic apoptotic pathway. The activation of JNK and the altered balance of Bcl-2 family proteins can lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of Caspase-9 and the downstream executioner caspases.

C6d7 This compound (tracer) CerS Ceramidase & Ceramide Synthase C6d7->CerS Metabolism LCCer Long-Chain Ceramides CerS->LCCer JNK JNK/SAPK Activation LCCer->JNK Casp8 Caspase-8 Activation LCCer->Casp8 Bcl2 Inhibition of Anti-apoptotic Bcl-2 proteins JNK->Bcl2 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Dysfunction Bcl2->Mito Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound metabolism leading to apoptosis.
Autophagy Regulation

Ceramides are also recognized as important regulators of autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death.

  • Inhibition of mTOR Pathway : A key mechanism by which ceramides induce autophagy is through the inhibition of the Akt/mTOR signaling pathway.[4] mTOR (mammalian target of rapamycin) is a central negative regulator of autophagy.

  • Regulation of Beclin-1 : Ceramides can promote the dissociation of the Beclin-1:Bcl-2 complex. Beclin-1 is a crucial component of the class III PI3K complex, which is essential for the initiation of autophagy. Its release from the inhibitory binding of Bcl-2 allows for the induction of the autophagic process. This can be mediated by JNK-dependent phosphorylation of Bcl-2.[5]

C6d7 This compound (tracer) LCCer Long-Chain Ceramides C6d7->LCCer Metabolism mTOR Akt/mTOR Pathway LCCer->mTOR Inhibits Beclin Beclin-1:Bcl-2 Dissociation LCCer->Beclin Induces Autophagy Autophagy mTOR->Autophagy Inhibits Beclin->Autophagy Induces

This compound metabolism and its role in autophagy.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding : Plate cells (e.g., MDA-MB-231, KG-1) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.

  • This compound Preparation : Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 5 µM).

  • Cell Treatment : On the day following cell seeding, replace the culture medium with the medium containing this compound. Incubate for the desired time period (e.g., 24 hours).

Lipid Extraction for Mass Spectrometry
  • Cell Harvesting : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization.

  • Lipid Extraction (Bligh-Dyer Method) :

    • To the cell pellet, add a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex and centrifuge to separate the phases.

    • The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution : Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis of this compound and its Metabolites
  • Chromatographic Separation :

    • Column : Use a reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase : Employ a gradient elution with a binary solvent system, for example:

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient : A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.

  • Mass Spectrometry Detection :

    • Ionization : Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode : Perform Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its expected metabolites. The MRM transitions will be specific for the precursor and product ions of each lipid species, taking into account the deuterium (B1214612) label in C6-d7.

    • Internal Standards : For absolute quantification, spike the samples with a known amount of a suitable internal standard (e.g., Ceramide C17:0) prior to lipid extraction.

Start Cell Culture with This compound Treatment Harvest Cell Harvesting and Washing Start->Harvest Extract Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Data Data Analysis and Quantification Analyze->Data

Workflow for tracing this compound metabolism.

Conclusion

The use of deuterated this compound is an invaluable technique for dissecting the complex metabolic network of sphingolipids and understanding their profound impact on cellular signaling. By tracing the metabolic fate of C6-ceramide, researchers can gain crucial insights into the mechanisms by which this bioactive lipid modulates fundamental cellular processes such as apoptosis and autophagy. The methodologies and pathways detailed in this guide provide a solid foundation for scientists and drug development professionals aiming to explore the therapeutic potential of targeting ceramide metabolism in various disease contexts.

References

In Vivo Stability of Ceramide C6-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide C6-d7 (N-(hexanoyl-d7)-D-erythro-sphingosine) is a deuterated form of the short-chain synthetic ceramide, C6 ceramide. As a stable isotope-labeled lipid, it serves as a valuable tool in lipidomics research, particularly in mass spectrometry-based studies, for tracing the metabolic fate of exogenous ceramides (B1148491) and as an internal standard for the quantification of endogenous ceramides. Understanding the in vivo stability, biodistribution, and metabolic pathways of this compound is crucial for the accurate design and interpretation of preclinical and clinical studies in areas such as cancer biology, metabolic diseases, and neurodegenerative disorders.

This technical guide provides a comprehensive overview of the current understanding of the in vivo stability of this compound, including its metabolic fate, relevant signaling pathways, and detailed experimental protocols for its analysis.

Ceramide Metabolism and Signaling Pathways

Ceramides are central bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Exogenously administered short-chain ceramides like C6 ceramide can be metabolized through several pathways, influencing cellular signaling cascades.

The metabolic fate of exogenous C6 ceramide has been investigated primarily using radiolabeled compounds, and it is presumed that this compound follows similar pathways. Key metabolic routes include:

  • Conversion to Sphingomyelin (B164518): C6 ceramide can be converted to C6-sphingomyelin by sphingomyelin synthases.

  • Glycosylation: It can be glycosylated to form C6-glucosylceramide.

  • Deacylation and Reacylation: The C6 acyl chain can be cleaved by ceramidases, and the resulting sphingosine (B13886) backbone can be reacylated with longer fatty acid chains to form endogenous long-chain ceramides.

These metabolic conversions are critical as they can alter the biological activity of the molecule and its localization within the cell.

Ceramide_Metabolism This compound This compound C6-d7-Sphingomyelin C6-d7-Sphingomyelin This compound->C6-d7-Sphingomyelin Sphingomyelin Synthase C6-d7-Glucosylceramide C6-d7-Glucosylceramide This compound->C6-d7-Glucosylceramide Glucosylceramide Synthase d7-Sphingosine d7-Sphingosine This compound->d7-Sphingosine Ceramidase Long-Chain Ceramides Long-Chain Ceramides d7-Sphingosine->Long-Chain Ceramides Ceramide Synthase

Figure 1: Potential metabolic pathways of this compound in vivo.

Ceramides, including C6 ceramide, exert their biological effects by modulating various signaling pathways. A key pathway influenced by ceramide is the apoptosis cascade.

Apoptosis_Signaling_Pathway Stress Stimuli Stress Stimuli Ceramide Accumulation Ceramide Accumulation Stress Stimuli->Ceramide Accumulation This compound This compound This compound->Ceramide Accumulation Protein Phosphatase\nActivation (PP1, PP2A) Protein Phosphatase Activation (PP1, PP2A) Ceramide Accumulation->Protein Phosphatase\nActivation (PP1, PP2A) Bcl-2 Family\nModulation Bcl-2 Family Modulation Protein Phosphatase\nActivation (PP1, PP2A)->Bcl-2 Family\nModulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family\nModulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c\nRelease Caspase Activation Caspase Activation Cytochrome c\nRelease->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: Ceramide-mediated apoptosis signaling pathway.

Quantitative Data on In Vivo Stability

Direct quantitative pharmacokinetic and biodistribution data for free this compound administered systemically is limited in the current scientific literature. However, studies using radiolabeled C6 ceramide provide valuable insights into its likely in vivo behavior.

Pharmacokinetic Parameters:

While specific data for this compound is not available, a study on liposomal [14C]C6-ceramide in rats provides some indication of its distribution. It is important to note that liposomal formulation significantly alters the pharmacokinetic profile.

ParameterValue (for [14C]C6-ceramide in liposomes)SpeciesReference
Apparent Volume of Distribution (Vd)~1000 ml/kgRat[1]

Note: The high Vd suggests extensive tissue distribution of the [14C]C6-ceramide after its release from the liposomes. The pharmacokinetic parameters of free this compound are expected to be different.

Tissue Distribution:

Studies with radiolabeled C6 ceramide have shown rapid and widespread tissue accumulation. The liver is a major site of uptake for ceramides.

TissueRelative Accumulation of [14C]C6-ceramideTime PointSpeciesReference
LiverHigh1.5 hoursRat[2]
Other TissuesDistributed-Rat[1]

Metabolism:

In vitro studies with cancer cell lines have demonstrated the metabolism of [14C]C6-ceramide into various metabolites. The relative proportions of these metabolites can vary depending on the cell type and the concentration of C6 ceramide.

MetaboliteRelative Abundance (MDA-MB-231 cells)Reference
C6-SphingomyelinHigh[3]
C6-GlucosylceramideLow to moderate[3]

Experimental Protocols

The analysis of this compound in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for In Vivo Study:

InVivo_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal Model\n(e.g., Mouse, Rat) Animal Model (e.g., Mouse, Rat) Administration of\nthis compound Administration of This compound Animal Model\n(e.g., Mouse, Rat)->Administration of\nthis compound Blood & Tissue\nCollection at\nTime Points Blood & Tissue Collection at Time Points Administration of\nthis compound->Blood & Tissue\nCollection at\nTime Points Lipid Extraction\n(e.g., Bligh-Dyer) Lipid Extraction (e.g., Bligh-Dyer) Blood & Tissue\nCollection at\nTime Points->Lipid Extraction\n(e.g., Bligh-Dyer) Sample Cleanup\n(Optional) Sample Cleanup (Optional) Lipid Extraction\n(e.g., Bligh-Dyer)->Sample Cleanup\n(Optional) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction\n(e.g., Bligh-Dyer)->LC-MS/MS Analysis Sample Cleanup\n(Optional)->LC-MS/MS Analysis Data Processing &\nQuantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing &\nQuantification

Figure 3: General workflow for an in vivo study of this compound.

1. Animal Studies:

  • Animal Models: Mice or rats are commonly used for pharmacokinetic and biodistribution studies.

  • Administration: this compound, due to its lipophilic nature, is typically dissolved in a suitable vehicle (e.g., ethanol, DMSO) and then diluted in saline or formulated in liposomes for intravenous administration.

  • Dosing: The dose will depend on the specific research question and the sensitivity of the analytical method.

  • Sample Collection: Blood samples are collected at various time points into tubes containing an anticoagulant (e.g., EDTA). Tissues of interest are harvested, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

2. Lipid Extraction from Plasma and Tissues:

A modified Bligh-Dyer method is commonly employed for the extraction of ceramides.

  • Homogenization: Tissue samples are homogenized in a suitable buffer.

  • Extraction:

    • To the homogenate or plasma, add a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v).

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water, vortex again, and centrifuge to separate the phases.

    • The lower organic phase containing the lipids is collected.

  • Drying and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol/acetonitrile).

3. LC-MS/MS Analysis:

  • Chromatography: Reverse-phase liquid chromatography is used to separate this compound from other lipids. A C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification. The specific precursor and product ion transitions for this compound need to be determined.

  • Quantification: A calibration curve is generated using known concentrations of a this compound standard. An internal standard (e.g., a different deuterated ceramide or a ceramide with an odd-numbered acyl chain) is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

Conclusion

This compound is a powerful tool for studying ceramide metabolism and signaling. While direct quantitative in vivo stability data is not extensively available, studies with analogous compounds suggest that it is taken up by tissues and undergoes metabolic conversion. The provided experimental protocols offer a robust framework for researchers to conduct their own in vivo studies to determine the pharmacokinetic and biodistribution profile of this compound in their specific models and experimental conditions. Further research is warranted to fully elucidate the in vivo stability and fate of this important research compound, which will undoubtedly enhance its utility in advancing our understanding of sphingolipid biology.

References

An In-depth Technical Guide on the Cellular Uptake and Distribution of Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and metabolic fate of Ceramide C6-d7. While direct studies on the complete subcellular trafficking of exogenously administered this compound are limited, this document synthesizes available data on its use as an internal standard in lipidomics, the metabolism of its non-deuterated counterpart (Ceramide C6), and the analytical methodologies for its quantification. This guide is intended to serve as a valuable resource for researchers designing and interpreting experiments involving this deuterated short-chain ceramide.

Introduction to this compound

This compound is a deuterated analog of N-hexanoyl-D-erythro-sphingosine (C6-ceramide). The seven deuterium (B1214612) atoms on the acyl chain make it an ideal internal standard for mass spectrometry-based quantification of endogenous ceramides (B1148491). Its physicochemical properties are nearly identical to C6-ceramide, allowing it to be used as a tracer to study the metabolic fate of short-chain ceramides in cellular systems. Exogenous, cell-permeable short-chain ceramides like C6-ceramide are widely used to mimic the effects of endogenous ceramides, which are key signaling molecules involved in a variety of cellular processes including apoptosis, cell cycle arrest, and senescence.

Cellular Uptake and Metabolism

Exogenous short-chain ceramides readily penetrate the plasma membrane and are transported to various subcellular compartments, most notably the Golgi apparatus.[1] In the Golgi, C6-ceramide serves as a substrate for several enzymes, leading to its conversion into other sphingolipids. The primary metabolic pathways include:

  • Conversion to Sphingomyelin (B164518) (SM): Catalyzed by sphingomyelin synthase (SMS).

  • Conversion to Glucosylceramide (GlcCer): Catalyzed by glucosylceramide synthase (GCS).

  • Conversion to Ceramide-1-Phosphate (C1P): Catalyzed by ceramide kinase (CERK).[2]

  • Deacylation and Reacylation: The C6 acyl chain can be removed by ceramidases, and the resulting sphingosine (B13886) backbone can be re-acylated with longer fatty acid chains to form endogenous long-chain ceramides.

The metabolic fate of C6-ceramide can be cell-type specific and dependent on its concentration. At low concentrations, it is primarily converted to C6-sphingomyelin, while at higher concentrations, it is increasingly converted to C6-glucosylceramide.[3]

Quantitative Data on the Effects of C6-Ceramide

The following tables summarize quantitative data from various studies on the cellular effects of C6-ceramide. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of C6-Ceramide in Cancer Cell Lines

Cell LineIC50 (µM)Exposure TimeReference
MDA-MB-231 (Breast Cancer)5-10Not Specified[4]
MCF-7 (Breast Cancer)5-10Not Specified[4]
SK-BR-3 (Breast Cancer)5-10Not Specified[4]

Table 2: Effects of C6-Ceramide on Endogenous Ceramide Levels

Cell LineTreatmentFold Increase in Endogenous C16-CeramideReference
Kupffer Cells10 µM C6-Ceramide (2h)~3-fold

Table 3: Metabolism of [¹⁴C]C6-Ceramide in MDA-MB-231 Cells

C6-Ceramide Concentration (µM)% as C6-SM% as C6-GC% as C6-CeramideReference
0.6>80413[3]

Experimental Protocols

Quantification of Ceramide Species by LC-ESI-MS/MS

This protocol describes a general method for the quantification of various ceramide species in biological samples using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), with this compound used as an internal standard.

1. Lipid Extraction (Bligh and Dyer Method): a. Homogenize cell pellets or tissue samples in a mixture of chloroform (B151607):methanol (1:2, v/v). b. Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. c. Centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. HPLC Separation: a. Reconstitute the dried lipid extract in the initial mobile phase. b. Inject the sample onto a C8 or C18 reverse-phase HPLC column.[5] c. Elute the ceramides using a gradient of a suitable mobile phase system, such as water with formic acid (Mobile Phase A) and acetonitrile/isopropanol with formic acid (Mobile Phase B).[5]

3. Mass Spectrometry Analysis: a. Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. b. Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) for quantification. c. Monitor the specific precursor-to-product ion transitions for each ceramide species and the this compound internal standard.

Cell Viability Assay (MTS Assay)

1. Cell Seeding: a. Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.

2. Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). b. Dilute the stock solution in a culture medium to the desired final concentrations. c. Replace the medium in the wells with the ceramide-containing medium. Include a vehicle control.

3. Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. MTS Reagent Addition: a. Add MTS reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C.

5. Absorbance Measurement: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate cell viability relative to the vehicle control.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways of Ceramide Metabolism

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and the key enzymes involved.

Ceramide_Metabolism Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide_1_P Ceramide-1-Phosphate Ceramide->Ceramide_1_P CERK Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Long_Chain_Ceramides Long-Chain Ceramides Sphingosine->Long_Chain_Ceramides CerS (re-acylation)

Caption: Key metabolic pathways of ceramide in the cell.

Experimental Workflow for this compound Uptake and Analysis

This diagram outlines a typical workflow for studying the cellular uptake and metabolic fate of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Culture Cells to Desired Confluency Treatment Treat Cells with This compound Cell_Culture->Treatment Incubation Incubate for Various Time Points Treatment->Incubation Harvesting Harvest Cells Incubation->Harvesting Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Harvesting->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: A typical experimental workflow for analyzing this compound uptake and metabolism.

Ceramide-Induced Apoptosis Signaling Pathway

Ceramide is a well-known inducer of apoptosis. The diagram below shows a simplified signaling cascade initiated by ceramide.

Apoptosis_Pathway Ceramide Increased Cellular Ceramide (C6-d7) Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified pathway of ceramide-induced apoptosis.

References

The Role of Ceramide C6-d7 in Lipid Raft Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide C6-d7, a deuterated form of the short-chain N-hexanoyl-D-erythro-sphingosine, serves as a critical tool in elucidating the intricate role of ceramides (B1148491) in the formation and dynamic rearrangement of lipid rafts. While not directly involved in raft formation in a physiological context, its primary application lies in its utility as an internal standard for precise quantification and metabolic tracing of its non-deuterated counterpart, C6 ceramide, through mass spectrometry-based lipidomics. This guide delves into the established functions of C6 ceramide in modulating lipid raft architecture and signaling, and details the indispensable role of this compound in quantitatively assessing these phenomena. We present key quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

Introduction: Lipid Rafts and the Influence of Ceramides

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane enriched in sphingolipids, cholesterol, and specific proteins.[1] These platforms are crucial for various cellular processes, including signal transduction, protein trafficking, and viral entry.[1] The composition and organization of these domains are tightly regulated, and alterations can have profound physiological consequences.

Ceramides, a class of sphingolipids, are potent modulators of membrane biophysics and have been shown to significantly impact lipid raft structure and function.[2][3] The generation of ceramide within the plasma membrane, often through the enzymatic activity of sphingomyelinase, can trigger the coalescence of smaller, more transient lipid rafts into larger, more stable signaling platforms.[2][4] This reorganization is a key event in the initiation of various signaling cascades, including those involved in apoptosis and inflammation.[5]

Short-chain ceramides, such as C6 ceramide, are cell-permeable analogs that are widely used to mimic the effects of endogenous ceramides in experimental settings.[6] The introduction of exogenous C6 ceramide allows for the controlled study of its effects on lipid raft-dependent processes.

The Role of this compound: A Tool for Quantitative Analysis

The primary role of this compound in the study of lipid raft formation is as a stable isotope-labeled internal standard for mass spectrometry (MS).[7] Due to its identical chemical properties to C6 ceramide but distinct mass, this compound allows for highly accurate quantification of changes in C6 ceramide levels within cells and isolated lipid raft fractions.[8] This is crucial for understanding the dose-dependent effects of C6 ceramide and for tracing its metabolic fate, including its incorporation into and turnover within lipid rafts.

Key applications of this compound include:

  • Accurate Quantification: By adding a known amount of this compound to a sample, the endogenous or exogenously added C6 ceramide can be precisely quantified by comparing the signal intensities of the two species in the mass spectrometer.[8]

  • Metabolic Fate Tracing: Researchers can track the conversion of C6 ceramide into other sphingolipids within the cell, providing insights into the downstream signaling events initiated by its presence in lipid rafts.

  • Validation of Lipid Raft Isolation: this compound can be used to spike cell cultures before lipid raft isolation to accurately determine the efficiency of the isolation procedure and the specific enrichment of C6 ceramide in the raft fractions.

Quantitative Effects of Ceramides on Lipid Raft Composition and Membrane Properties

The introduction of ceramides into cellular membranes induces significant and quantifiable changes in the composition and biophysical properties of lipid rafts.

ParameterEffect of CeramideQuantitative DataReference(s)
Cholesterol Content Displacement from lipid raftsDecrease of 25-50% in detergent-insoluble membranes within 2 hours of sphingomyelinase treatment.[1]
Protein Composition Altered association of specific proteins- 25% decrease in Caveolin-1 (B1176169) association after 8 hours.- Increased association of 5'-nucleotidase and ATP synthase beta-subunit.[1]
Domain Size Formation of small, highly ordered gel domainsPalmitoyl-ceramide (PCer) recruits up to three sphingomyelin (B164518) molecules to form domains of approximately 4 nm.[9][10]
Membrane Fluidity Decrease in fluidity (increased order)Short-chain ceramides (C6) have been shown to destabilize ordered lipid domains.[11]

Experimental Protocols

Isolation of Lipid Rafts (Detergent-Resistant Membranes - DRMs)

This protocol describes a common method for isolating lipid rafts based on their insolubility in cold non-ionic detergents.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors, ice-cold

  • Sucrose (B13894) solutions (40%, 30%, and 5% w/v in TNE buffer)

  • Dounce homogenizer

  • Ultracentrifuge and tubes

Procedure:

  • Grow cells to 80-90% confluency. Treat with C6 ceramide (and spike with this compound for quantitative analysis) for the desired time.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer and scrape the cells.

  • Homogenize the cell lysate with 10-15 strokes in a Dounce homogenizer on ice.

  • Incubate the lysate on ice for 30 minutes.

  • Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Place the 40% sucrose/lysate mixture at the bottom of an ultracentrifuge tube.

  • Carefully layer 30% sucrose solution on top, followed by a final layer of 5% sucrose solution.

  • Centrifuge at 200,000 x g for 18-24 hours at 4°C.

  • Lipid rafts will be visible as an opaque band at the 5%/30% sucrose interface.

  • Carefully collect the lipid raft fraction for subsequent analysis (e.g., Western blotting or mass spectrometry).

Analysis of Lipid Raft Composition by LC-MS/MS using this compound

This protocol outlines the general steps for quantifying C6 ceramide in isolated lipid raft fractions.

Materials:

  • Isolated lipid raft fraction (from Protocol 4.1)

  • This compound internal standard

  • Organic solvents (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • To the collected lipid raft fraction, add a known concentration of this compound internal standard.

  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids using a suitable chromatography column and method.

  • Detect and quantify C6 ceramide and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Calculate the concentration of C6 ceramide in the sample by comparing its peak area to that of the this compound internal standard.

Visualization of Workflows and Signaling Pathways

Lipid Raft Isolation and Analysis Workflow

Lipid_Raft_Isolation_Workflow cluster_cell_culture Cell Culture and Treatment cluster_isolation Lipid Raft Isolation cluster_analysis Quantitative Analysis start 1. Cell Culture treatment 2. Treat with C6 Ceramide (Spike with C6-d7 Ceramide) start->treatment lysis 3. Cell Lysis (1% Triton X-100) treatment->lysis homogenization 4. Homogenization lysis->homogenization sucrose 5. Sucrose Density Gradient Centrifugation homogenization->sucrose collection 6. Collect Raft Fraction sucrose->collection extraction 7. Lipid Extraction collection->extraction ms 8. LC-MS/MS Analysis extraction->ms quantification 9. Quantification of C6 Ceramide ms->quantification

Caption: Workflow for the isolation and quantitative analysis of lipid rafts using this compound.

Ceramide-Induced Signaling Pathway Leading to Apoptosis

Ceramide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Cascade stimulus External Stimulus (e.g., Stress, Ligand Binding) smase Sphingomyelinase Activation stimulus->smase ceramide Ceramide Generation (e.g., C6 Ceramide) smase->ceramide rafts Lipid Raft Coalescence ceramide->rafts protein_clustering Receptor/Protein Clustering in Rafts rafts->protein_clustering downstream Activation of Downstream Effectors (e.g., ASK1, JNK) protein_clustering->downstream caspases Caspase Activation downstream->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway of ceramide-induced apoptosis mediated by lipid raft reorganization.

Conclusion

This compound is an indispensable tool for researchers investigating the role of ceramides in lipid raft biology. While C6 ceramide actively remodels lipid raft domains, leading to significant changes in their composition and function, the deuterated analog provides the means for precise and accurate quantification of these events. The combination of using C6 ceramide to induce biological effects and this compound for robust analytical measurements allows for a deeper and more quantitative understanding of the complex interplay between ceramides and lipid rafts in cellular signaling. The protocols and data presented in this guide offer a foundational framework for designing and executing experiments aimed at unraveling the multifaceted roles of ceramides in membrane organization and cell physiology.

References

Methodological & Application

Application Note: Quantitative Analysis of Ceramide C6-d7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of the deuterated short-chain ceramide, Ceramide C6-d7, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This method is suitable for researchers, scientists, and drug development professionals investigating the roles of ceramides (B1148491) in various biological processes and for monitoring the levels of exogenously administered deuterated ceramides.

Introduction

Ceramides are a class of sphingolipids that are central to cellular signaling pathways, regulating processes such as apoptosis, cell proliferation, and inflammation.[1] The quantification of specific ceramide species is crucial for understanding their physiological and pathological significance. LC-MS/MS has become the gold standard for ceramide analysis due to its high sensitivity and specificity, allowing for the resolution of various ceramide species.[1][2] The use of stable isotope-labeled internal standards, such as deuterated analogs, is critical for correcting analytical variability during sample preparation and ionization, thereby ensuring high accuracy and precision.[3][4] This protocol provides a detailed methodology for the quantitative analysis of this compound, a deuterated short-chain ceramide, in human plasma.

Experimental

Materials and Reagents
  • Solvents: Acetonitrile, Isopropanol, Methanol (B129727), Chloroform, Water (all LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) formate

  • Standards: this compound, Ceramide C17:0 (Internal Standard)

  • Biological Matrix: Human Plasma (sourced from authorized vendors)

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of this compound and the internal standard (Ceramide C17:0) at a concentration of 1 mg/mL in methanol.[5]

Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standards for the calibration curve. A separate working solution of the internal standard (Ceramide C17:0) should be prepared at a concentration of 1 µg/mL in methanol.

Calibration Curve and Quality Control (QC) Samples: To generate a calibration curve, spike blank human plasma with the this compound working solutions to achieve a concentration range of 1-500 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations in a similar manner.[6]

Sample Preparation Protocol:

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (Ceramide C17:0, 1 µg/mL in methanol) to each tube. This step also serves to precipitate proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended.[1]

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.2% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • Column Temperature: 40°C.

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.050
1.050
8.0100
10.0100
10.150
12.050
Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound407.4264.35035
Ceramide C17:0 (IS)524.5264.35035

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Analysis and Quantification

The quantification of this compound is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a linear regression model. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to established bioanalytical method validation guidelines.

Table 3: Representative Method Performance Characteristics

ParameterAcceptance Criteria
Linearity (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Lower Limit of Quantitation (LLOQ)Signal-to-noise ratio > 10

Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) add_is Add Internal Standard (Ceramide C17:0 in Methanol) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 incubate Incubate (-20°C, 20 min) vortex1->incubate centrifuge Centrifuge (13,000 x g, 10 min) incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis

Caption: Experimental workflow for this compound quantification.

G LC Liquid Chromatography Separation of Analytes ESI Electrospray Ionization Ion Formation LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Signal Detection Q3->Detector DataSystem Data System Quantification Detector->DataSystem

Caption: LC-MS/MS logical workflow for targeted quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described method is sensitive, specific, and reliable, making it a valuable tool for researchers in the field of lipidomics and drug development. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification, which is essential for obtaining high-quality data in both preclinical and clinical research settings.

References

Application Note: High-Throughput Quantification of Ceramides in Biological Matrices Using Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are central to cellular signaling, playing critical roles in apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in the levels of specific ceramide species have been implicated in a wide range of diseases, making their accurate quantification essential for biomedical research and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ceramide analysis due to its high sensitivity and specificity.[1][2] The use of stable isotope-labeled internal standards is crucial for correcting analytical variability during sample preparation and ionization, ensuring high accuracy and precision.[1] This application note details a robust and validated method for the quantification of various ceramide species in biological samples using Ceramide C6-d7 as an internal standard.

This compound is a deuterated analog of C6 ceramide, a cell-permeable short-chain ceramide often used to study the downstream effects of ceramide signaling.[3] While endogenous ceramides are typically long-chain species (C16-C24), the use of a deuterated short-chain ceramide as an internal standard can be advantageous in certain workflows, particularly when a corresponding deuterated analog for every endogenous ceramide is not available or economically feasible. This approach relies on the similar extraction and ionization behavior of the internal standard to the analytes of interest.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of ceramides using this compound is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, Tissue) homogenization Homogenization sample->homogenization spiking Spiking with this compound homogenization->spiking extraction Lipid Extraction (e.g., Protein Precipitation) spiking->extraction lcms LC-MS/MS Analysis extraction->lcms integration Peak Integration lcms->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for ceramide quantification.

Quantitative Data Summary

The use of deuterated internal standards in LC-MS/MS-based lipidomics allows for highly accurate and precise quantification. The following tables summarize typical performance characteristics of such methods. While the specific data presented here are representative of methods using various deuterated ceramides, similar performance is expected when using this compound under optimized conditions.

Table 1: Method Validation Parameters for Ceramide Quantification using LC-MS/MS

Parameter Typical Value Reference
Linearity (R²) > 0.99 [4]
Lower Limit of Quantification (LLOQ) 0.02 - 0.08 µg/mL [5][6]
Intra-assay Precision (%CV) < 15% [4]
Inter-assay Precision (%CV) < 15% [4]

| Accuracy (% Recovery) | 98 - 114% |[4][5][6] |

Table 2: Representative LC-MS/MS Parameters for Ceramide Analysis

Parameter Setting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.2% Formic Acid & 1 mM Ammonium Formate
Mobile Phase B Isopropanol (B130326)/Acetonitrile (90:10, v/v) with 0.2% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 55 °C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3 - 4 kV
Source Temperature 120 - 150 °C

| Desolvation Temperature | 350 - 500 °C |

Experimental Protocols

I. Materials and Reagents
  • Solvents: Methanol (B129727), Isopropanol, Acetonitrile, Chloroform, Water (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Standards: this compound, non-labeled ceramide standards for calibration curve (e.g., C16:0, C18:0, C24:0, C24:1 ceramides)

  • Biological Matrix: Plasma, cell pellets, or tissue homogenates

II. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples and can be adapted for cell and tissue homogenates.

  • Aliquoting: Aliquot 50 µL of biological sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to each sample.

  • Protein Precipitation: Add 450 µL of cold (-20°C) isopropanol containing 0.2% formic acid.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

III. LC-MS/MS Analysis
  • LC Separation: Inject the reconstituted sample onto the C18 column. A gradient elution is typically used, starting with a higher polarity mobile phase and ramping up to a lower polarity to elute the ceramides. A typical gradient might run from 50% to 100% Mobile Phase B over 5-10 minutes.

  • Mass Spectrometric Detection: Analyze the column effluent using a triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific precursor-to-product ion transitions for each ceramide species and for this compound in MRM mode. The most common adducts for ceramides in positive mode are [M+H]⁺ and [M+H-H₂O]⁺.[6] The characteristic product ion for ceramides results from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid base (m/z 264.2 for sphingosine).

Ceramide Signaling Pathways

Ceramides are key signaling molecules involved in various cellular processes, including the induction of apoptosis and cell cycle arrest.[1][3] Exogenous stressors or receptor-mediated signals can activate sphingomyelinases to hydrolyze sphingomyelin (B164518) into ceramide, or stimulate the de novo synthesis pathway.[3][7] Ceramide then acts as a second messenger to activate downstream effector proteins, such as protein phosphatases and kinases, ultimately leading to a cellular response.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol stress Stress Stimuli (e.g., TNF-α, FasL) receptor Death Receptors (e.g., TNFR, Fas) stress->receptor smase Sphingomyelinase receptor->smase sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide smase pp2a Protein Phosphatase 2A (PP2A) ceramide->pp2a caspases Caspases ceramide->caspases akt Akt (PKB) pp2a->akt bad Bad akt->bad apoptosis Apoptosis bad->apoptosis caspases->apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway.

This application note provides a framework for the quantitative analysis of ceramides in biological samples using this compound as an internal standard. The provided protocols and data are intended as a guide and should be optimized for specific experimental needs and instrumentation.

References

Application Note: Quantitative Analysis of C6 Ceramide by LC-MS/MS Using Ceramide C6-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and stress responses.[1][2] Given their central role in cell fate, the accurate quantification of specific ceramide species is crucial for understanding disease pathogenesis and for the development of novel therapeutic agents.[3][4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-hexanoyl-D-erythro-sphingosine (C6 Ceramide) in biological samples, particularly from cell culture experiments where C6 ceramide is often used as a cell-permeable analog. The method employs a stable isotope-labeled internal standard, Ceramide C6-d7, to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[1][5] The use of Multiple Reaction Monitoring (MRM) provides excellent specificity and sensitivity for targeted quantification.[6][7]

Ceramide Signaling Pathways

Ceramides are generated through two primary pathways: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin (B164518) on the cell membrane by sphingomyelinases.[8][9] These pathways can be activated by various stimuli, such as inflammatory cytokines (e.g., TNF-α) and cellular stress. Once produced, ceramide acts as a second messenger, activating downstream effector proteins like protein phosphatases (PP1, PP2A), protein kinases (e.g., PKCζ), and caspases to regulate cellular responses.[8][10][11] Dysregulation of these pathways is implicated in numerous diseases, including metabolic disorders and cancer.[11]

Ceramide_Signaling_Pathway cluster_0 Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors & Cellular Response Stimuli Stress / TNF-α / Drugs SMase Sphingomyelinase (SMase) Stimuli->SMase Ceramide Ceramide SMase->Ceramide DeNovo De Novo Synthesis (ER) DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase Hydrolysis PP2A PP2A / PKCζ Ceramide->PP2A JNK JNK / SAPK Pathway Ceramide->JNK Caspases Caspase Activation Ceramide->Caspases InsulinRes Insulin Resistance PP2A->InsulinRes Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Caspases->Apoptosis Experimental_Workflow Sample 1. Sample Collection (e.g., Cultured Cells) Spike 2. Add Internal Standard (this compound) Sample->Spike Extract 3. Lipid Extraction (Protein Precipitation) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Data 6. Data Processing (Peak Integration) LCMS->Data Quant 7. Quantification (Calibration Curve) Data->Quant

References

Application Note: Ceramide C6-d7 for Elucidating Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramide is a central bioactive sphingolipid that plays a critical role in regulating diverse cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1][2] The metabolic network of ceramide is complex, involving its synthesis via de novo pathways, hydrolysis from sphingomyelin (B164518), and its conversion into other complex sphingolipids like sphingomyelin, glucosylceramide, and ceramide-1-phosphate.[3][4][5] Understanding the dynamics of these pathways is crucial for research in cancer, metabolic diseases, and neurodegenerative disorders.[6][7][8]

Ceramide C6-d7 (N-hexanoyl-d7-D-erythro-sphingosine) is a stable isotope-labeled, cell-permeable, short-chain ceramide analog. The deuterium (B1214612) label provides a distinct mass shift, enabling its differentiation from endogenous ceramides (B1148491) and allowing its use as a powerful tool for mass spectrometry (MS)-based studies. Its primary applications are as a metabolic tracer to follow the fate of exogenous ceramide and as an internal standard for the accurate quantification of endogenous ceramide species.[9][10]

Key Applications & Methodologies

This compound as an Internal Standard for Quantification

In "sphingolipidomics," accurate quantification of individual ceramide species is essential. This compound serves as an ideal internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[9][11] Since it has nearly identical physicochemical properties to its non-labeled counterpart, it co-elutes and ionizes similarly to endogenous ceramides, effectively correcting for variations in sample extraction efficiency and instrument response.[9]

A typical workflow involves spiking a biological sample (plasma, cell lysate, tissue homogenate) with a known amount of this compound, followed by lipid extraction, chromatographic separation, and detection by MS.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (Cells, Tissue, Plasma) B Spike with This compound (Internal Standard) A->B C Lipid Extraction (e.g., Bligh-Dyer or Folch method) B->C D LC-MS/MS Analysis C->D E Multiple Reaction Monitoring (MRM) D->E F Data Acquisition E->F G Peak Integration (Endogenous Ceramide & C6-d7) F->G H Calculate Area Ratio (Analyte / Internal Standard) G->H I Quantification using Calibration Curve H->I

Figure 1: Workflow for quantifying endogenous ceramides using C6-d7.
Protocol 1: Quantification of Endogenous Ceramides by LC-MS/MS

This protocol provides a general method for the quantification of ceramide species in plasma or cell samples.

A. Materials

  • Ceramide standards (for calibration curve)

  • This compound (Internal Standard)

  • HPLC-grade solvents: isopropanol, chloroform, methanol, acetonitrile, formic acid, water[12][13]

  • 96-well plates for sample processing[12]

  • LC-MS/MS system with ESI source[11][14]

B. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • Aliquot 50 µL of plasma sample or cell lysate into a 96-well plate.[12]

  • Prepare an internal standard/protein precipitation solution of isopropanol:chloroform (9:1) containing a known concentration of this compound (e.g., 0.05 µg/mL).[12]

  • Add 400 µL of the internal standard/protein precipitation solution to each sample well.[12]

  • Vortex the plate for 3-5 minutes to ensure thorough mixing and protein precipitation.[12][15]

  • Centrifuge the plate for 10 minutes at 3000 x g to pellet the precipitate.[12][15]

  • Carefully transfer 250 µL of the supernatant (containing lipids) to a new 96-well plate for analysis.[12]

C. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 or C8 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).[13]

    • Mobile Phase A: Water with 0.1-0.2% formic acid.[13]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[13]

    • Flow Rate: 0.3-0.6 mL/min.[12][13]

    • Gradient: A typical gradient runs from ~65% B to 100% B over several minutes to elute ceramides, followed by a re-equilibration step.[12][13]

    • Injection Volume: 25 µL.[13]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[12]

    • MRM Transitions: The precursor ion for ceramides is the protonated molecule [M+H]+. The most abundant product ion for quantification is typically m/z 264.2, which results from the loss of the fatty acyl chain.[12][16]

      • Example for C16-Ceramide: m/z 538.5 → 264.2

      • Example for C6-d7 Ceramide: The precursor m/z will be shifted by +7 Da compared to unlabeled C6-Ceramide. The product ion at m/z 264.2 remains the same if the deuterium atoms are on the acyl chain.

    • Optimization: Optimize source parameters (e.g., capillary voltage, gas temperature, gas flow) for maximum signal intensity.[16]

D. Data Analysis

  • Integrate the peak areas for each endogenous ceramide and the C6-d7 internal standard.

  • Generate a calibration curve by plotting the peak area ratio (endogenous ceramide / C6-d7) against the concentration of the standards.

  • Calculate the concentration of endogenous ceramides in the samples based on their area ratios and the calibration curve.[14]

This table summarizes validation data from published methods using deuterated internal standards.

ParameterCer(d18:1/22:0)Cer(d18:1/24:0)Reference
Linear Dynamic Range 0.02–4 µg/ml0.08–16 µg/ml[12]
Lower Limit of Quant. 0.02 µg/ml0.08 µg/ml[12]
Absolute Recovery 109%114%[12]
Intra-assay CV 0.2–3.3%-[13]
Inter-assay CV 0.2–7.3%-[13]
This compound as a Metabolic Tracer

By introducing C6-d7 into cells, researchers can trace its metabolic conversion into other sphingolipids. The deuterium label acts as a unique signature that can be detected by mass spectrometry, allowing for the differentiation of metabolites derived from the exogenous C6-d7 from the endogenous pool. This approach is invaluable for studying the activity of enzymes like glucosylceramide synthase (GCS) and sphingomyelin synthase (SMS).[17]

G cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Metabolic Pathways A Culture cells to desired confluency B Treat cells with This compound (e.g., 5 µM for 24h) A->B C Incubate and harvest cells at different time points B->C D Lipid Extraction C->D E LC-MS/MS Analysis (Full Scan or MRM) D->E F Identify and Quantify d7-labeled metabolites E->F G This compound H C6-d7-Glucosylceramide G->H GCS I C6-d7-Sphingomyelin G->I SMS J d7-Sphingosine (after hydrolysis) G->J Ceramidase

Figure 2: Experimental workflow for tracing the metabolic fate of C6-d7.
Protocol 2: Metabolic Fate Analysis of this compound

This protocol outlines a method to track the conversion of C6-d7 into its downstream metabolites in cultured cells.

A. Cell Culture and Treatment

  • Seed cancer cells (e.g., MDA-MB-231, KG-1) in 6-well plates and grow to ~80% confluency.[17]

  • Prepare a stock solution of this compound in a suitable solvent like ethanol.

  • Treat the cells with a final concentration of 5 µM C6-d7 in the culture medium. Include control wells with vehicle only.[17]

  • Incubate the cells for various time points (e.g., 6, 12, 24 hours) to monitor the progression of metabolism.

B. Lipid Extraction

  • After incubation, wash the cells twice with cold PBS.

  • Scrape the cells into a glass tube.

  • Perform a lipid extraction using the Bligh and Dyer method. Briefly, add a 2:1:0.8 mixture of chloroform:methanol:water to the cell pellet, vortex thoroughly, and centrifuge to separate the phases.

  • Collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol).

C. LC-MS/MS Analysis

  • Use an LC-MS/MS method similar to Protocol 1.

  • Set up the mass spectrometer to monitor for the expected d7-labeled metabolites. This involves calculating the theoretical m/z values for the [M+H]+ ions of C6-d7-glucosylceramide, C6-d7-sphingomyelin, and d7-sphingosine.

  • Analyze the samples and integrate the peak areas corresponding to the remaining C6-d7 and its newly formed metabolites.

  • Express the amount of each metabolite as a percentage of the total d7-labeled lipids detected to determine the metabolic distribution.

Data from studies using radiolabeled C6-ceramide can inform expected outcomes. In MDA-MB-231 cells, C6-ceramide is primarily metabolized to C6-sphingomyelin (C6-SM) and C6-glucosylceramide (C6-GC).[17]

C6-Ceramide Conc.% C6-Ceramide% C6-SM% C6-GCReference
0.6 µM13%>80%4%[17]

This data, originally from [14C]C6-ceramide studies, illustrates how C6-d7 would be expected to be metabolized, with the distribution tracked via mass spectrometry.[17]

Probing Ceramide-Induced Signaling Pathways

Short-chain ceramides like C6-ceramide readily permeate cell membranes and are widely used to mimic the effects of endogenous ceramide accumulation, which is often triggered by stress stimuli like chemotherapy or radiation.[18][19] By treating cells with C6-ceramide (or C6-d7), researchers can dissect its downstream signaling effects, particularly in apoptosis.[18][20]

Key signaling events initiated by C6-ceramide include:

  • Activation of Caspases: It can activate both initiator caspase-8 (extrinsic pathway) and effector caspase-3.[20]

  • JNK Activation: C6-ceramide can activate the c-Jun N-terminal kinase (JNK) pathway, which plays a role in apoptosis and MCL-1 phosphorylation.[19][20]

  • Mitochondrial Involvement: It can trigger mitochondrial dysfunction and the release of pro-apoptotic factors.[18][21]

  • PP2A Activation: Ceramide can activate protein phosphatase 2A (PP2A), which in turn can dephosphorylate and inactivate pro-survival proteins like Akt, leading to autophagy.[6]

G cluster_0 Apoptotic Signaling Cascade C6 This compound (Exogenous Stimulus) Casp8 Caspase-8 Activation C6->Casp8 JNK JNK/SAPK Activation C6->JNK Mito Mitochondrial Permeabilization C6->Mito Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis JNK->Apoptosis via MCL-1 phosphorylation Mito->Casp3 Casp3->Apoptosis

Figure 3: Simplified signaling pathway of C6-ceramide-induced apoptosis.

This compound is a versatile and indispensable tool for researchers studying sphingolipid metabolism. Its utility as an internal standard ensures the accuracy and reliability of quantitative lipidomics data. As a metabolic tracer, it provides a clear and direct method for mapping the intricate flow of ceramide through various biosynthetic pathways. Furthermore, its ability to mimic endogenous ceramide allows for the detailed investigation of its role in critical signaling cascades. These applications make this compound fundamental for advancing our understanding of ceramide's role in health and disease and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Application Notes: Tracing Sphingolipid Metabolic Pathways with Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide C6-d7 (N-hexanoyl-d7-D-erythro-sphingosine) is a powerful tool for investigating the complex metabolic pathways of sphingolipids. As a stable isotope-labeled analog of the short-chain C6 ceramide, it can be introduced into cellular systems and traced as it is metabolized into various downstream sphingolipids. This allows for the dynamic and quantitative analysis of metabolic flux through key enzymatic steps in sphingolipid synthesis and degradation. The deuterium-labeled acyl chain provides a distinct mass shift that enables its differentiation from endogenous, unlabeled sphingolipids by mass spectrometry (LC-MS/MS), making it an ideal tracer for metabolic studies.[1][2]

These application notes provide detailed protocols for utilizing this compound to trace sphingolipid metabolism in cultured cells, including methods for cell culture and labeling, lipid extraction, and LC-MS/MS analysis. Furthermore, representative quantitative data and visualizations of the metabolic pathways are presented to facilitate experimental design and data interpretation.

Key Applications

  • Metabolic Flux Analysis: Quantify the rate of conversion of ceramide to downstream sphingolipids such as sphingomyelin (B164518), glucosylceramide, and ceramide-1-phosphate.

  • Enzyme Activity Assays: Indirectly assess the activity of key enzymes in sphingolipid metabolism, including sphingomyelin synthase, glucosylceramide synthase, and ceramidases.

  • Drug Discovery and Development: Evaluate the effects of therapeutic candidates on specific nodes within the sphingolipid metabolic network.

  • Disease Mechanism Studies: Investigate alterations in sphingolipid metabolism associated with various pathologies, including cancer, metabolic disorders, and neurodegenerative diseases.[3][4]

Sphingolipid Metabolism Overview

Ceramide sits (B43327) at the central hub of sphingolipid metabolism. It can be synthesized de novo or through the breakdown of complex sphingolipids. From ceramide, the metabolic pathways diverge to produce a variety of bioactive and structural sphingolipids. The primary metabolic fates of exogenously supplied C6-d7 ceramide are depicted in the following pathway.

Sphingolipid_Metabolism This compound This compound Sphingomyelin C6-d7 Sphingomyelin C6-d7 This compound->Sphingomyelin C6-d7 Sphingomyelin Synthase Glucosylthis compound Glucosylthis compound This compound->Glucosylthis compound Glucosylceramide Synthase Sphingosine-d7 Sphingosine-d7 This compound->Sphingosine-d7 Ceramidase Long-chain Ceramides Long-chain Ceramides Sphingosine-d7->Long-chain Ceramides Ceramide Synthase (Salvage Pathway) Long-chain Sphingomyelin Long-chain Sphingomyelin Long-chain Ceramides->Long-chain Sphingomyelin Sphingomyelin Synthase

Metabolic fate of this compound.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

Objective: To introduce this compound into cultured cells for metabolic tracing.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7, RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (N-hexanoyl-d7-D-erythro-sphingosine)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), ice-cold

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of this compound-BSA Complex: a. Prepare a 10 mM stock solution of this compound in ethanol. b. Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free medium. c. To prepare a 1 mM this compound-BSA complex, slowly add the 10 mM this compound stock solution to the 10% BSA solution while vortexing gently. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation. e. Filter-sterilize the complex using a 0.22 µm syringe filter.

  • Cell Labeling: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add fresh, pre-warmed complete culture medium containing the desired final concentration of the this compound-BSA complex (e.g., 10 µM). c. Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvesting: a. At each time point, place the culture dish on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold methanol (B129727) to each well to quench metabolic activity and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube.

  • Sample Storage: Store the cell extracts at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

Objective: To extract total lipids from labeled cells for LC-MS/MS analysis.

Materials:

  • Cell extracts in methanol (from Protocol 1)

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Internal standards (e.g., C17:0-ceramide, d18:1/17:0-sphingomyelin)

Procedure:

  • Addition of Internal Standard: Add a known amount of internal standard mixture to each sample to correct for extraction efficiency and instrument variability.

  • Bligh-Dyer Extraction: a. To the 1 mL methanol extract, add 0.5 mL of chloroform. Vortex thoroughly. b. Add another 0.5 mL of chloroform and vortex again. c. Add 0.5 mL of 0.9% NaCl solution and vortex thoroughly. d. Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: a. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube. b. Avoid disturbing the protein interface.

  • Drying and Reconstitution: a. Dry the lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/chloroform 2:1, v/v).

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify this compound and its deuterated metabolites.

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[5][6]

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v).[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-2.5 min: 30-70% B

    • 2.5-4.0 min: 70-80% B

    • 4.0-5.0 min: 80% B

    • 5.0-6.5 min: 80-90% B

    • 6.6-7.5 min: 100% B

    • 7.6-9.0 min: 30% B (re-equilibration)

  • Injection Volume: 3 µL.[6]

MS/MS Conditions (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound and its expected metabolites need to be determined. The characteristic fragment ion for sphingolipids is often m/z 264.3 (sphingosine backbone). The precursor ion will be the [M+H]+ of the deuterated lipid.

Table 1: Example MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound405.4264.325
Sphingomyelin C6-d7488.4184.130
Glucosylthis compound567.4264.340
Sphingosine-d7307.3289.320
Internal Standard (C17:0-Cer)554.5264.335

Note: These are theoretical m/z values and should be optimized on the specific instrument used.

Experimental Workflow

The overall experimental workflow for tracing sphingolipid metabolism with this compound is summarized below.

Experimental_Workflow A Cell Culture and Seeding C Cell Labeling Time Course A->C B Preparation of This compound-BSA Complex B->C D Cell Harvesting and Metabolism Quenching C->D E Lipid Extraction (Bligh-Dyer) D->E F LC-MS/MS Analysis E->F G Data Analysis and Metabolic Flux Calculation F->G

Workflow for this compound tracing.

Quantitative Data Presentation

The following table presents representative quantitative data from a time-course experiment where cultured cells were incubated with 10 µM this compound. The concentrations of this compound and its major deuterated metabolites were determined by LC-MS/MS.

Table 2: Time-Course of this compound Metabolism in Cultured Cells

Time (hours)This compound (pmol/mg protein)Sphingomyelin C6-d7 (pmol/mg protein)Glucosylthis compound (pmol/mg protein)Sphingosine-d7 (pmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
1150.2 ± 12.525.8 ± 3.110.5 ± 1.22.1 ± 0.3
485.6 ± 9.880.4 ± 7.535.2 ± 4.05.8 ± 0.7
840.1 ± 5.2125.7 ± 11.360.9 ± 6.88.2 ± 1.0
2410.5 ± 2.1180.3 ± 15.695.4 ± 10.14.5 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Data Interpretation and Logical Relationships

The quantitative data reveals the dynamic conversion of this compound into its downstream metabolites over time. Initially, there is a rapid uptake of this compound. Subsequently, the levels of Sphingomyelin C6-d7 and Glucosylthis compound increase, indicating active flux through the sphingomyelin synthase and glucosylceramide synthase pathways, respectively. The transient increase and subsequent decrease in Sphingosine-d7 suggest its role as an intermediate that is further metabolized, likely through the salvage pathway to form long-chain ceramides.

Logical_Relationship A Increased Intracellular This compound B Increased Sphingomyelin C6-d7 Synthesis A->B Flux through SM Synthase C Increased Glucosylceramide C6-d7 Synthesis A->C Flux through GC Synthase D Increased Sphingosine-d7 Generation A->D Flux through Ceramidase E Activation of Salvage Pathway D->E

Logical flow of metabolic events.

Conclusion

The use of this compound as a metabolic tracer provides a robust and quantitative method for dissecting the complex and interconnected pathways of sphingolipid metabolism. The detailed protocols and representative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret stable isotope tracing experiments in the field of sphingolipid biology. This powerful technique will undoubtedly continue to yield valuable insights into the roles of sphingolipids in health and disease.

References

Application Notes and Protocols: Stable Isotope Labeling with Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ceramide C6-d7, a deuterium-labeled stable isotope, for the accurate quantification and tracing of ceramides (B1148491) in biological systems. This document outlines key applications, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound

This compound is the deuterium-labeled form of Ceramide C6, a short-chain, cell-permeable ceramide analog.[1] Stable isotope labeling is a powerful technique in which atoms in a molecule are replaced with their heavier stable isotopes (e.g., replacing hydrogen with deuterium). This subtle change in mass allows for the differentiation and quantification of the labeled compound from its endogenous, unlabeled counterparts using mass spectrometry.[1][2]

This compound serves as an ideal internal standard for quantitative lipidomics studies due to its similar chemical and physical properties to endogenous ceramides, ensuring comparable extraction efficiency and ionization response in mass spectrometry.[2] Its applications extend to tracing the metabolic fate of exogenous ceramides and elucidating their roles in complex cellular signaling pathways.[1]

Key Applications

  • Internal Standard for Quantitative Lipidomics: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of endogenous ceramides in various biological matrices such as plasma, tissues, and cell lysates.[1][2][3]

  • Metabolic Tracer: As a tracer, this compound allows researchers to follow the metabolic conversion of C6 ceramide into other sphingolipids, providing insights into the dynamics of ceramide metabolism and the sphingosine-recycling pathway.[1][4][5]

  • Pharmacokinetic Studies: In drug development, deuterium-labeled compounds like this compound are employed to study the absorption, distribution, metabolism, and excretion (ADME) of ceramide-based therapeutics.[1]

  • Elucidation of Signaling Pathways: By tracing the uptake and downstream effects of this compound, researchers can investigate its role in ceramide-mediated signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammation.[6][7]

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of calibration curves to accurately quantify endogenous ceramide species. The following table provides an example of a typical concentration range used for generating calibration curves with deuterated ceramide standards for LC-MS/MS analysis.

Ceramide SpeciesConcentration Range (ng/mL)
C16 Ceramide-d72.2 - 1090
C18 Ceramide-d71.2 - 575
C24 Ceramide-d72.6 - 1315
C24:1 Ceramide-d71.3 - 665
This data is illustrative and based on commercially available deuterated ceramide mixes; actual ranges may vary based on the specific ceramide and analytical instrumentation.[8]

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in a multitude of cellular processes.[6] They are generated through two primary pathways: the de novo synthesis pathway and the sphingomyelin (B164518) hydrolysis pathway.[4] Exogenous short-chain ceramides like C6-ceramide can also influence cellular ceramide levels through the sphingosine-recycling pathway.[4][5]

Ceramide_Signaling_Pathways cluster_de_novo De Novo Synthesis Pathway cluster_sphingomyelin Sphingomyelin Pathway cluster_recycling Sphingosine Recycling Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydro-sphingosine) Ketosphinganine->Sphinganine KDSR Dihydroceramides Dihydro-ceramides Sphinganine->Dihydroceramides CerS Ceramides_novo Ceramides Dihydroceramides->Ceramides_novo Downstream_Effectors Downstream Effectors (PP1, PP2A, etc.) Sphingomyelin Sphingomyelin Ceramides_sm Ceramides Sphingomyelin->Ceramides_sm SMase Ceramides_sm->Downstream_Effectors Exogenous_C6 Exogenous Ceramide C6 Sphingosine_re Sphingosine Exogenous_C6->Sphingosine_re Ceramidase Ceramides_re Endogenous Long-Chain Ceramides Sphingosine_re->Ceramides_re CerS Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Downstream_Effectors->Cellular_Response

Ceramide generation and signaling pathways.

Experimental Protocols

Protocol 1: Quantification of Endogenous Ceramides in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general procedure for the extraction and quantification of ceramides from plasma samples.

1. Materials and Reagents:

  • This compound internal standard (IS) stock solution (1 mg/mL in chloroform (B151607) or another suitable solvent).[3]

  • Isopropanol (B130326) (LC-MS grade).[9]

  • Formic acid (LC-MS grade).[10]

  • Acetonitrile (LC-MS grade).[10]

  • Water (LC-MS grade).[10]

  • Plasma samples.

  • Microcentrifuge tubes.

  • HPLC vials.[9]

2. Sample Preparation:

  • Prepare a working internal standard solution by diluting the this compound stock solution in isopropanol to a final concentration of 10 ng/mL.[9]

  • In a microcentrifuge tube, add 50 µL of plasma sample to 450 µL of the this compound working internal standard solution.[9]

  • Vortex the mixture thoroughly to ensure protein precipitation.

  • Agitate the samples for 30 minutes.[9]

  • Centrifuge at 9000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[9]

3. LC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C8 or C18 reversed-phase column.[10]

  • Mobile Phase A: Water with 0.2% formic acid.[10]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid.[10]

  • Gradient Elution: Develop a gradient to separate the different ceramide species. An example gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.[10]

  • Mass Spectrometer: A tandem mass spectrometer capable of operating in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI).

4. Data Analysis:

  • Generate a calibration curve by analyzing a series of known concentrations of unlabeled ceramide standards spiked with a constant concentration of this compound.

  • Determine the peak area ratios of the endogenous ceramides to the this compound internal standard in the unknown samples.

  • Quantify the concentration of endogenous ceramides by interpolating their peak area ratios on the calibration curve.

Lipidomics_Workflow Start Plasma Sample Collection Spike_IS Spike with This compound IS Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Isopropanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Quantification Quantification of Endogenous Ceramides Data_Processing->Quantification

References

Measuring Ceramide Kinase Activity with Ceramide C6-d7: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a bioactive sphingolipid involved in a myriad of cellular processes. Unlike the pro-apoptotic and cell cycle-arresting roles of its precursor, ceramide, C1P is implicated in pro-survival signaling, inflammation, cell proliferation, and migration. The balance between ceramide and C1P levels is a key determinant of cell fate, making CERK a promising therapeutic target for various diseases, including cancer and inflammatory disorders.

This application note provides a detailed protocol for measuring CERK activity using a stable isotope-labeled substrate, N-hexanoyl-D-erythro-sphingosine-d7 (Ceramide C6-d7), coupled with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high specificity and sensitivity, overcoming the limitations associated with radiolabeled or fluorescent-based assays. The use of a deuterated standard allows for precise quantification of the enzymatic product, C6-d7-ceramide-1-phosphate (C6-d7-C1P), by correcting for variations in sample processing and instrument response.

Ceramide Kinase Signaling Pathway

Ceramide kinase is a key enzyme in the sphingolipid metabolic pathway. It catalyzes the ATP-dependent phosphorylation of ceramide, shifting the cellular balance from a pro-apoptotic to a pro-survival state. The product, C1P, acts as a second messenger, influencing various downstream signaling cascades.

CERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase C1P C1P Ceramide->C1P CERK SMase SMase CERK CERK ATP ATP ADP ADP ATP->ADP cPLA2 cPLA2 C1P->cPLA2 activates PI3K/Akt PI3K/Akt C1P->PI3K/Akt activates Inflammation Inflammation cPLA2->Inflammation Cell_Survival Cell_Survival PI3K/Akt->Cell_Survival Proliferation Proliferation PI3K/Akt->Proliferation

Ceramide Kinase Signaling Pathway Diagram

Experimental Workflow

The experimental workflow for measuring CERK activity using this compound involves several key steps, from sample preparation to data analysis. This workflow is designed to ensure accurate and reproducible results.

CERK_Assay_Workflow Start Start Enzyme_Source Prepare Enzyme Source (Cell Lysate/Recombinant Protein) Start->Enzyme_Source Reaction_Setup Set up Kinase Reaction (Buffer, ATP, MgCl2) Enzyme_Source->Reaction_Setup Add_Substrate Add this compound Reaction_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (Add Quenching Solution) Incubation->Stop_Reaction Lipid_Extraction Lipid Extraction (e.g., Folch Method) Stop_Reaction->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in Mobile Phase Dry_Extract->Reconstitute LCMS_Analysis LC-MS/MS Analysis (Quantify C6-d7-C1P) Reconstitute->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Experimental Workflow for CERK Activity Assay

Materials and Reagents

ReagentSupplierCatalog Number
N-hexanoyl-D-erythro-sphingosine-d7 (this compound)Avanti Polar Lipids860690
Recombinant Human Ceramide KinaseR&D Systems8165-LK
ATPSigma-AldrichA2383
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
HEPESSigma-AldrichH3375
Dithiothreitol (DTT)Sigma-AldrichD9779
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA7030
Chloroform, HPLC gradeFisher ScientificC298-4
Methanol, HPLC gradeFisher ScientificA452-4
Water, LC-MS gradeFisher ScientificW6-4
Formic AcidSigma-AldrichF0507
Ammonium (B1175870) FormateSigma-Aldrich70221

Experimental Protocols

Preparation of Reagents
  • CERK Assay Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM KCl, 75 mM MgCl₂, 5 mM DTT. Store at -20°C.

  • ATP Stock Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.

  • This compound Substrate Stock (1 mM): Dissolve this compound in ethanol. Store at -20°C.

  • Quenching Solution: Chloroform/Methanol (2:1, v/v).

In Vitro Ceramide Kinase Activity Assay
  • Prepare Substrate Mix: For each reaction, prepare a substrate mix by diluting the this compound stock solution in assay buffer containing 0.2 mg/mL fatty acid-free BSA. The final concentration of this compound in the reaction will typically range from 1 to 50 µM.

  • Enzyme Preparation: Dilute the recombinant CERK enzyme in 1X CERK Assay Buffer to the desired concentration.

  • Reaction Initiation: In a microcentrifuge tube, combine:

    • 20 µL of 5X CERK Assay Buffer

    • 10 µL of 10 mM ATP

    • X µL of diluted enzyme

    • X µL of this compound substrate mix

    • Nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes in a shaking water bath.

  • Reaction Termination: Stop the reaction by adding 300 µL of quenching solution (Chloroform/Methanol, 2:1).

Lipid Extraction (Folch Method)
  • To the quenched reaction mixture, add 100 µL of 0.9% NaCl solution.

  • Vortex vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass syringe and transfer it to a new clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

Sample Preparation for LC-MS/MS
  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid and 1 mM ammonium formate).

  • Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of C6-d7-ceramide and its phosphorylated product is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 1 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 1 mM Ammonium Formate
Gradient 50% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 50% B for 5 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined empirically. Theoretical transitions:C6-d7-Ceramide: [M+H]+ → m/z 264.3 (sphingosine-d7 fragment)C6-d7-C1P: [M+H]+ → m/z 344.3 (phosphorylated sphingosine-d7 fragment)

Data Analysis and Quantitative Data

The amount of C6-d7-C1P produced is quantified by comparing the peak area of the product to a standard curve generated with a synthetic C6-d7-C1P standard. The specific activity of CERK is then calculated and expressed as pmol of product formed per minute per mg of protein (pmol/min/mg).

Note: As direct experimental data for the kinetic parameters of CERK with this compound is not widely available in the literature, the following table provides representative data based on studies using the structurally similar NBD-C6-ceramide and natural ceramides.[1][2] These values can serve as a useful reference for experimental design and data interpretation.

ParameterValueSubstrateReference
Km for Ceramide 4 µMNBD-C6-Ceramide[2]
Km for ATP 32 µMNatural Ceramide
Specific Activity (overexpressed CERK) 1.40 nmol/min/mg proteinNBD-C6-Ceramide[1]
Specific Activity (mock-transfected) 0.029 nmol/min/mg proteinNBD-C6-Ceramide[1]

Troubleshooting

ProblemPossible CauseSolution
Low or no product detected Inactive enzymeUse fresh enzyme or check storage conditions.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Poor lipid extractionEnsure complete phase separation and collection of the organic layer.
High background signal Contamination of reagentsUse high-purity, LC-MS grade solvents and reagents.
Non-specific bindingInclude a no-enzyme control to determine background levels.
Poor peak shape in LC-MS Improper sample reconstitutionEnsure the dried lipid extract is fully dissolved in the mobile phase.
Column degradationUse a guard column and ensure mobile phase compatibility.

Conclusion

This application note provides a robust and sensitive method for measuring ceramide kinase activity using this compound and LC-MS/MS. This assay is a valuable tool for researchers in academia and the pharmaceutical industry to investigate the role of CERK in health and disease and to screen for potential inhibitors. The high specificity and quantitative accuracy of this method will facilitate a deeper understanding of the CERK/C1P signaling axis and accelerate the development of novel therapeutics targeting this important pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ceramide C6-d7 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the delivery of Ceramide C6-d7 to cells for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

This compound is a deuterated, cell-permeable, short-chain analog of ceramide. Ceramides (B1148491) are bioactive sphingolipids that function as second messengers in a variety of cellular processes.[1][2] The primary and most studied function of exogenous short-chain ceramides like C6 is the induction of apoptosis (programmed cell death).[3][4][5] They are commonly used in research to investigate signaling pathways related to cell growth suppression, cell death, and cancer therapy.[2][5]

Q2: Why is delivering ceramide to cells challenging?

Ceramides are highly hydrophobic and have poor solubility in aqueous solutions like cell culture media.[6][7] This can lead to precipitation, reducing the effective concentration and leading to inconsistent results. Proper preparation of stock solutions and delivery vehicles is critical for successful experiments.

Q3: What is a suitable solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used solvents for dissolving C6 ceramide.[5][8] It is crucial to minimize the final concentration of the organic solvent in the cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Can the exogenous C6 ceramide be metabolized by the cell?

Yes, once inside the cell, C6 ceramide can be metabolized into other sphingolipids, such as C6-sphingomyelin or C6-glucosylceramide.[9] This metabolic conversion can influence the ultimate biological effect and is a factor to consider when analyzing results, as downstream metabolites may have different activities.[10]

Troubleshooting Guide

Issue 1: I see a precipitate in my cell culture medium after adding this compound.

This is a common issue caused by the low aqueous solubility of ceramide.

  • Cause: The ceramide is crashing out of the solution when diluted into the aqueous medium.

  • Solutions:

    • Check Solvent Concentration: Ensure the final concentration of your organic solvent (DMSO or ethanol) in the culture medium is as low as possible (ideally below 0.1%) and does not exceed 0.5%. Run a solvent-only control to test for toxicity.

    • Pre-warm Medium: Warm the cell culture medium to 37°C before adding the ceramide stock solution. Add the stock drop-wise while gently vortexing or swirling the medium to facilitate dispersion.[8]

    • Use a Carrier Protein: Complexing the ceramide with bovine serum albumin (BSA) can improve solubility. Prepare the C6-ceramide-BSA complex before adding it to the serum-free medium.

    • Alternative Delivery Vehicle: For persistent solubility issues, consider using a liposomal formulation. Nanoliposomes can encapsulate C6 ceramide, improving its stability and delivery to cells.[6][11][12]

Issue 2: My cells are not showing the expected biological effect (e.g., apoptosis).

  • Cause: The effective concentration of ceramide reaching the cells may be too low, or the cell line may be resistant.

  • Solutions:

    • Confirm Delivery: First, address any precipitation issues as described above. Visible precipitate means the effective concentration is lower than intended.

    • Optimize Concentration and Time: Perform a dose-response and time-course experiment. Different cell lines exhibit varying sensitivity to C6 ceramide, with effective concentrations ranging from 10 µM to 100 µM and incubation times from 6 to 48 hours.[12][13][14]

    • Evaluate Cell Line Resistance: Some cancer cell lines can develop resistance to ceramide-induced apoptosis.[15] This may be due to high expression of enzymes that convert ceramide into non-apoptotic metabolites.[9]

    • Consider Liposomal Delivery: Complexing C6 ceramide with delivery agents like cholesteryl phosphocholine (B91661) or formulating it into nanoliposomes has been shown to significantly potentiate its biological effects compared to solvent-based delivery.[6]

Issue 3: I'm observing high levels of cell death in my vehicle control wells.

  • Cause: The solvent used to dissolve the ceramide (e.g., DMSO, ethanol) is causing cytotoxicity.

  • Solutions:

    • Perform a Solvent Toxicity Curve: Treat your cells with a range of concentrations of the solvent alone (e.g., 0.01% to 1.0%) to determine the maximum non-toxic concentration for your specific cell line.

    • Reduce Final Solvent Concentration: Adjust your stock solution concentration so that the final volume added to your culture wells results in a solvent concentration well below the toxic threshold you determined.

Quantitative Data Summary

The cytotoxic effects of C6 ceramide are highly dependent on the cell line, concentration, and incubation time. The following tables summarize data from various studies.

Table 1: Effect of C6-Ceramide Concentration on Cell Viability

Cell Line Concentration (µM) Incubation Time (h) % Cell Viability Citation
Kupffer Cells 10 2 ~100% [13]
Kupffer Cells 20 2 ~90% [13]
Kupffer Cells 30 2 ~51% [13]
HaCaT Keratinocytes 25 24 ~62.5% [14]
HSC-3 OSCC 5 24 72% [11]

| HSC-3 OSCC | 10 | 24 | 44% |[11] |

Table 2: Cytotoxicity (LDH Release) of C6-Ceramide

Cell Line Concentration (µM) Incubation Time (h) % Cytotoxicity (LDH Release) Citation
MyLa (CTCL) 25 24 30.9% [14]
MyLa (CTCL) 100 24 56.5% [14]
HuT78 (CTCL) 25 24 48.8% [14]

| HuT78 (CTCL) | 100 | 24 | 60.8% |[14] |

Experimental Protocols & Workflows

Protocol 1: Preparation of C6-d7 Ceramide Stock Solution
  • Materials: C6-d7 Ceramide (lyophilized powder), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Briefly centrifuge the vial of lyophilized C6-d7 Ceramide to ensure all powder is at the bottom. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for Treating Cells with C6-d7 Ceramide
  • Cell Seeding: Plate cells in appropriate multi-well plates at a density that will ensure they are in the logarithmic growth phase (e.g., 60-80% confluency) at the time of treatment. Incubate overnight to allow for cell attachment.

  • Preparation of Treatment Medium: a. Pre-warm the cell culture medium (with or without serum, as required by the experiment) to 37°C. b. Thaw an aliquot of the C6-d7 Ceramide stock solution. c. Dilute the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Add the stock solution drop-wise while gently swirling the medium. Never add the stock solution directly to the cells in the well. d. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration ceramide treatment.

  • Cell Treatment: a. Carefully remove the old medium from the cells. b. Add the prepared treatment medium (or vehicle control medium) to the respective wells. c. Incubate the cells for the desired experimental duration (e.g., 6, 24, or 48 hours).

  • Downstream Analysis: Proceed with cell viability assays (e.g., MTT, WST-1), apoptosis assays, or other relevant analyses.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Ceramide Stock in DMSO/EtOH prep_media Dilute Stock into Pre-warmed Media prep_stock->prep_media 1 treat_cells Replace Media with Treatment/Vehicle Media prep_media->treat_cells 4 seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells 2 incubate Incubate for Desired Time (e.g., 24h) treat_cells->incubate 3 assay Perform Viability/ Apoptosis Assay incubate->assay analyze Acquire & Analyze Data assay->analyze 5

Caption: General experimental workflow for this compound cell treatment.

G start Problem: Low or No Effect precip Is precipitate visible in media? start->precip optimize Optimize Vehicle: - Pre-warm media - Use BSA carrier - Consider liposomes precip->optimize Yes dose Perform Dose-Response & Time-Course Study precip->dose No optimize->dose resistance Consider Cell Line Resistance or Rapid Metabolism dose->resistance Still no effect G cer Exogenous C6 Ceramide (Cell Permeable) mito Mitochondrial Pathway cer->mito stress Stress Signals (e.g., TNF-α) smase Sphingomyelinase stress->smase smase->cer Generates Endogenous Ceramide cas9 Caspase-9 mito->cas9 Cytochrome c release cas3 Caspase-3 (Executioner Caspase) cas9->cas3 Activation apop Apoptosis cas3->apop Cleavage of Cellular Substrates

References

Technical Support Center: Troubleshooting Poor Signal of Ceramide C6-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Ceramide C6-d7 by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to poor signal intensity during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a poor or no signal of this compound in my mass spectrometry analysis?

A poor signal for this compound can arise from several factors spanning the entire analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix, sample degradation, or the presence of interfering substances.

  • Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) can decrease the signal-to-noise ratio and overall intensity.

  • Mass Spectrometry Settings: Incorrect instrument settings, such as the choice of ionization mode, source parameters, or analyzer settings, can significantly impact signal intensity.

  • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a reduced signal.[1][2]

  • Low Analyte Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument.[2]

Q2: Which ionization technique is best for this compound analysis: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

Both ESI and APCI can be used for ceramide analysis.[2]

  • ESI is generally the preferred method for sphingolipids like ceramides (B1148491) as they readily form protonated molecules.[2] It is suitable for a wide range of polar to moderately nonpolar compounds.[3]

  • APCI can be a good alternative, particularly for less polar lipids or when significant ion suppression is observed with ESI.[2][4]

It is recommended to test both ionization sources if available to determine the optimal choice for your specific sample matrix and instrumentation.[2]

Q3: Should I use positive or negative ionization mode for detecting this compound?

This compound can be detected in both positive and negative ionization modes.

  • Positive Ion Mode (ESI+): Ceramides readily form protonated molecules ([M+H]+) and adducts with sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+).[2][5] A characteristic fragment ion for many ceramides is m/z 264.3, which corresponds to the sphingoid backbone after the loss of a water molecule and is often used for quantification in Multiple Reaction Monitoring (MRM) assays.[2][6][7]

  • Negative Ion Mode (ESI-): In negative ion mode, ceramides can form deprotonated molecules ([M-H]-) or adducts with chloride ([M+Cl]-) or acetate (B1210297) ([M+OAc]-).[8] Tandem mass spectrometry in negative mode can provide structural information about the fatty acid and long-chain base.[8]

The choice between positive and negative mode may depend on the specific instrument sensitivity and the presence of interfering compounds.

Q4: My deuterated internal standard (this compound) shows a different retention time compared to the non-deuterated analyte. Is this normal?

Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon in chromatography, particularly in reversed-phase systems.[9] This is due to the minor differences in physicochemical properties caused by the deuterium (B1214612) labeling. If the shift is significant, it could lead to differential matrix effects.[9] To minimize this, you can try adjusting the chromatographic gradient or mobile phase composition.[10]

Troubleshooting Workflow

If you are experiencing a poor signal with this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Start: Poor this compound Signal sample_prep Step 1: Evaluate Sample Preparation start->sample_prep check_extraction Inefficient Extraction? sample_prep->check_extraction optimize_extraction Action: Optimize Extraction Protocol (e.g., modified Bligh & Dyer) check_extraction->optimize_extraction Yes check_degradation Sample Degradation? check_extraction->check_degradation No lc_system Step 2: Assess LC System Performance optimize_extraction->lc_system handle_carefully Action: Handle Samples on Ice, Store at -80°C, Minimize Freeze-Thaw check_degradation->handle_carefully Yes check_concentration Low Concentration? check_degradation->check_concentration No handle_carefully->lc_system concentrate_sample Action: Concentrate Sample or Increase Injection Volume check_concentration->concentrate_sample Yes check_concentration->lc_system No concentrate_sample->lc_system check_peak_shape Poor Peak Shape? lc_system->check_peak_shape optimize_lc Action: Optimize Mobile Phase, Gradient, and Column check_peak_shape->optimize_lc Yes check_carryover System Contamination/ Carryover? check_peak_shape->check_carryover No ms_settings Step 3: Verify MS Detector Settings optimize_lc->ms_settings clean_system Action: Clean LC System and Inject Blanks check_carryover->clean_system Yes check_carryover->ms_settings No clean_system->ms_settings check_ionization Suboptimal Ionization? ms_settings->check_ionization optimize_source Action: Optimize Source Parameters (Voltage, Gas Flow, Temperature) check_ionization->optimize_source Yes check_mode Incorrect Ionization Mode? check_ionization->check_mode No matrix_effects Step 4: Investigate Matrix Effects optimize_source->matrix_effects switch_mode Action: Test Both Positive and Negative Ion Modes check_mode->switch_mode Yes check_fragmentation In-source Fragmentation? check_mode->check_fragmentation No switch_mode->matrix_effects reduce_energy Action: Reduce Source Temperature and Voltages check_fragmentation->reduce_energy Yes check_fragmentation->matrix_effects No reduce_energy->matrix_effects check_suppression Ion Suppression? matrix_effects->check_suppression improve_cleanup Action: Enhance Sample Cleanup or Modify Chromatography check_suppression->improve_cleanup Yes end End: Signal Improved check_suppression->end No improve_cleanup->end

A stepwise workflow for troubleshooting low this compound signal intensity.

Quantitative Data Summary

The following tables provide a summary of typical instrument parameters and performance metrics for ceramide analysis. These values should be used as a starting point for method development and optimization.

Table 1: Example LC-MS/MS Parameters for Ceramide Analysis

ParameterSettingReference
LC Column C18 or C6-phenyl column (e.g., 2 x 50 mm, 5 µm)[11]
Mobile Phase A 0.1% Formic acid in Water[11]
Mobile Phase B 0.1% Formic acid in Isopropanol[11]
Flow Rate 0.6 mL/min[11]
Column Temperature 50 °C[11]
Ionization Mode ESI Positive[12][13]
Spray Voltage 3.25 kV[12]
Vaporizer Temperature 325 °C[12]
Capillary/Transfer Tube Temp 275 °C[12]
Sheath Gas 60 (arbitrary units)[12]
Auxiliary Gas 17 (arbitrary units)[12]

Table 2: Typical Performance Characteristics for Ceramide Quantification

ParameterValueReference
Lower Limit of Quantification (LLOQ) 1.0 - 2.5 ng/mL[12]
Linearity (R²) > 0.98[14]
Intra-day Precision (%CV) 0.05% - 10.2%[15]
Inter-day Precision (%CV) 2.2% - 14.0%[15]
Intra-day Accuracy (%RE) -3.2% - 4.1%[11]
Recovery from Plasma 78% - 91%[13]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a general guideline for the extraction of ceramides from plasma or serum samples.

  • Sample Preparation: Aliquot 50 µL of plasma/serum into a 2 mL microcentrifuge tube.

  • Protein Precipitation & Lipid Extraction:

    • Add 400 µL of an ice-cold internal standard/protein precipitation solution (e.g., isopropanol-chloroform 9:1 v/v containing this compound).[11]

    • For a blank sample, add 400 µL of the solvent mixture without the internal standard.[11]

  • Vortexing: Vortex the samples vigorously for 3 minutes.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.[11]

  • Storage: If not analyzing immediately, store the extracts at -80°C.[2]

Protocol 2: Basic LC-MS/MS Method for this compound

This protocol outlines a starting point for developing an LC-MS/MS method for this compound.

  • LC Setup:

    • Equilibrate the LC system with the initial mobile phase conditions (e.g., 65% mobile phase B) until the system pressure is stable.[11]

    • Set the column temperature to 50°C.[11]

  • Injection: Inject 5-10 µL of the extracted sample.

  • Chromatographic Gradient:

    • A typical gradient might be:

      • 0-0.5 min: Hold at 65% B

      • 0.5-2 min: Ramp to 90% B

      • 2-3 min: Ramp to 100% B and hold

      • 3.1-5 min: Return to 65% B and re-equilibrate[11]

  • MS Setup:

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Use the parameters in Table 1 as a starting point and optimize for your specific instrument.

    • Set up a Multiple Reaction Monitoring (MRM) experiment. For this compound, you will need to determine the precursor and product ions. The precursor will be the m/z of the protonated or adducted molecule, and a common product ion for ceramides is m/z 264.3.[2][6][7] The exact masses will need to be calculated for the deuterated species.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Plasma/Serum Sample add_is Add this compound IS sample->add_is precipitate Protein Precipitation (e.g., IPA/Chloroform) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract lc LC Separation extract->lc ms MS/MS Detection (ESI+) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Experimental workflow for this compound analysis.

References

How to improve the solubility of Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the solubility of Ceramide C6-d7 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a common issue?

This compound is a deuterated, short-chain, cell-permeable analog of naturally occurring ceramides (B1148491). Like other lipids, it is highly hydrophobic due to its waxy, crystalline structure. This inherent hydrophobicity makes it poorly soluble in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS), which can lead to precipitation and inaccurate experimental concentrations.[1][2]

Q2: What is the best organic solvent for creating a this compound stock solution?

This compound is readily soluble in several organic solvents. For biological experiments, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and recommended choices.[1][3] Dimethylformamide (DMF) is also an effective solvent.[3] The choice of solvent may depend on the specific requirements and solvent tolerance of your experimental system (e.g., cell line).

Q3: Can I dissolve this compound directly in my cell culture medium or aqueous buffer?

Direct dissolution in aqueous solutions is strongly discouraged.[1] Attempting to dissolve the crystalline solid directly into media or PBS will likely result in poor solubility and precipitation, leading to unreliable concentrations in your experiments. The standard and recommended procedure is to first create a highly concentrated stock solution in an appropriate organic solvent.[1][3]

Q4: How does serum in cell culture media affect the solubility of this compound?

Animal serum, such as Fetal Bovine Serum (FBS), contains proteins like albumin that act as natural carriers for lipids.[1] These proteins can significantly improve the solubility and bioavailability of ceramides in the culture medium.[1] Consequently, solubility challenges are more frequently encountered in serum-free media conditions.[1]

Q5: My this compound precipitated after I diluted my stock solution into my aqueous medium. What happened and what can I do?

Precipitation upon dilution is a common issue that typically occurs for one of the following reasons:

  • High Final Concentration: The final concentration of the ceramide exceeds its solubility limit in the aqueous medium.

  • Improper Dilution Technique: Adding the organic stock solution too quickly into the aqueous medium can cause the lipid to "crash out" of the solution.

  • High Organic Solvent Concentration: The final percentage of the organic solvent (e.g., >0.1% DMSO or ethanol) might be too high, causing the compound to fall out of solution upon saturation.[4]

  • Temperature Shock: Moving the solution from a warm incubator to a cooler environment can sometimes cause precipitation.[1]

To resolve this, you can try lowering the final ceramide concentration, improving your dilution technique (see Protocol 1), or using a carrier molecule like BSA (see Protocol 2).[1][4]

Data Presentation: Solubility Summary

The following table summarizes the solubility of C6 Ceramide (the non-deuterated analog, which has nearly identical properties to C6-d7) in various solvents.

SolventReported SolubilitySource(s)
DMSO≥ 100 mg/mL (~251 mM)[5]
Ethanol~20 mg/mL to 50 mM[3]
Dimethylformamide (DMF)~20 mg/mL[3]
Ethanol:PBS (1:1, v/v)~0.5 mg/mL[3]
Corn Oil (with 10% DMSO)≥ 2.5 mg/mL[5][6]

Experimental Protocols

Protocol 1: Standard Method for Preparing a Working Solution

This protocol describes the standard method for preparing a ceramide working solution for cell culture experiments by diluting a concentrated stock.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Warming device (water bath or heat block set to 37°C)

  • Vortex mixer

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

Procedure:

  • Prepare Concentrated Stock:

    • Bring the vial of this compound to room temperature before opening.

    • Add the appropriate volume of DMSO or ethanol to the vial to create a high-concentration stock (e.g., 10-50 mM).

    • Vortex vigorously to dissolve the solid. Gentle warming to 37°C can aid dissolution.[1] Ensure the solution is clear and free of any visible particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]

  • Dilute to Final Working Concentration:

    • Warm both the ceramide stock solution and the destination aqueous medium to 37°C.

    • To minimize precipitation, add the stock solution dropwise to the full volume of the pre-warmed medium while vortexing or swirling gently.[4]

    • Ensure the final concentration of the organic solvent is non-toxic to your cells (typically ≤ 0.1% v/v).[1][4][7] For example, a 1:1000 dilution of a stock made in 100% ethanol results in a final ethanol concentration of 0.1%.

    • Use the final working solution immediately for best results. Do not store aqueous solutions of ceramide for more than one day.[3]

Protocol 2: Alternative Method Using Bovine Serum Albumin (BSA)

This method is particularly useful for serum-free conditions or when minimizing organic solvent exposure is critical. It involves complexing the ceramide with fatty acid-free BSA.

Materials:

  • This compound stock solution (in ethanol)

  • Fatty acid-free BSA

  • Sterile PBS or cell culture medium

  • Sterile glass test tube and sterile centrifuge tube

  • Nitrogen gas source (optional) and vacuum

  • Vortex mixer

Procedure:

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 1-10% BSA in PBS).

  • Dry the Ceramide:

    • In a sterile glass tube, dispense the required volume of the ethanolic ceramide stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen gas.

    • Place the tube under a vacuum for at least one hour to remove any residual solvent. A thin lipid film should be visible.

  • Complex with BSA:

    • Re-dissolve the dried ceramide film in a very small volume of ethanol (e.g., 50-200 µL).

    • While vigorously vortexing the BSA solution, slowly inject the ethanolic ceramide solution directly into the BSA solution.[4]

    • Continue vortexing for another 1-2 minutes.

  • Final Use: The resulting solution contains the this compound-BSA complex and is ready for use in your experiment.

Troubleshooting and Visualization

General Troubleshooting Workflow

If you encounter solubility issues, follow this logical workflow to diagnose and solve the problem.

G start Start: this compound won't dissolve check_stock Is the stock solution clear? start->check_stock precip_dilute Does it precipitate upon dilution in aqueous media? check_stock->precip_dilute Yes stock_issue Stock Solution Issue check_stock->stock_issue No dilution_issue Dilution Issue precip_dilute->dilution_issue Yes end_ok Problem Solved precip_dilute->end_ok No warm_vortex 1. Warm gently to 37°C 2. Vortex or sonicate 3. Use fresh solvent stock_issue->warm_vortex warm_vortex->check_stock check_conc Is final concentration too high? dilution_issue->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_method Is dilution method correct? check_conc->check_method No lower_conc->end_ok improve_method 1. Pre-warm media 2. Add stock dropwise while vortexing check_method->improve_method No use_carrier Consider alternative delivery: - BSA Complex (Protocol 2) - Ethanol/Dodecane - CholPC Complex check_method->use_carrier Yes, still precipitates improve_method->end_ok use_carrier->end_ok

Caption: Troubleshooting workflow for this compound solubility issues.

Ceramide Signaling Context

Understanding the role of ceramide in signaling can inform experimental design. Ceramide is a central hub in sphingolipid metabolism and a key second messenger in cellular processes like apoptosis. Proper delivery is critical for studying these pathways accurately.

G cluster_downstream ext_stimuli Stress Stimuli (e.g., UV, Chemo) smase Sphingomyelinase (SMase) ext_stimuli->smase activates c6_cer Exogenous C6 Ceramide (Cell-Permeable) ceramide Ceramide (Intracellular Pool) c6_cer->ceramide mimics/ supplements sm Sphingomyelin sm->smase smase->ceramide generates downstream Downstream Effectors ceramide->downstream pp2a PP2A ceramide->pp2a activates caspases Caspases ceramide->caspases activates apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis akt Akt (pro-survival) pp2a->akt dephosphorylates (inactivates)

Caption: Simplified ceramide signaling pathway in apoptosis.

References

Minimizing isotopic effects of Ceramide C6-d7 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic effects when using Ceramide C6-d7 in experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in experiments?

This compound is a deuterated form of Ceramide C6, a cell-permeable short-chain ceramide.[1] In this compound, seven hydrogen atoms on the terminal end of the sphingosine (B13886) backbone have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it heavier than its non-deuterated counterpart.[2] Its primary use is as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of endogenous or exogenous ceramides (B1148491).[1] The known mass difference allows for differentiation from the naturally occurring analyte and correction for sample loss during preparation and analytical variability.[1]

2. What are the potential isotopic effects of this compound in my experiments?

Isotopic effects are subtle differences in the physical and chemical properties of a molecule due to the change in isotopic mass. For this compound, these can manifest as:

  • Chromatographic Isotope Effect: In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound may elute slightly earlier than their non-deuterated counterparts. This is because deuterium can subtly alter the polarity and interaction with the stationary phase.

  • Kinetic Isotope Effect (KIE): The heavier deuterium atoms can lead to a slower rate of reactions that involve the breaking of a carbon-deuterium bond compared to a carbon-hydrogen bond. This could potentially alter the rate at which this compound is metabolized by cellular enzymes compared to Ceramide C6.

  • Mass Spectrometry Fragmentation: While the precursor ion will be shifted by +7 Da, the fragmentation pattern in tandem MS may show slight differences in fragment ion intensities compared to the non-deuterated standard, although the major fragment ions are generally expected to be the same, with corresponding mass shifts.

3. How can I minimize the impact of the chromatographic isotope effect?

While complete co-elution may not always be achievable, you can take the following steps:

  • Optimize Chromatography: Adjusting the chromatographic gradient and column temperature can help minimize the retention time shift between the analyte and the internal standard.

  • Use Appropriate Integration Windows: Ensure that your data analysis software has correctly set the peak integration windows for both the analyte and the internal standard to accurately capture their respective chromatographic peaks.

  • Consider Column Choice: In some cases, using a column with slightly lower resolution may help to ensure that the analyte and internal standard elute closer together, minimizing differential matrix effects.

4. Can the biological activity of this compound differ from Ceramide C6?

While Ceramide C6 is known to induce apoptosis and other cellular responses, there is limited publicly available data directly comparing the biological potency (e.g., IC50 values) of Ceramide C6 and this compound.[3] It is plausible that the kinetic isotope effect could lead to differences in their metabolism, which in turn could subtly alter the timing or magnitude of downstream biological effects. However, for its primary use as an internal standard added during sample processing, its biological activity is not a primary concern. If using it in live-cell imaging or as a tracer, it is recommended to perform preliminary experiments to confirm that its biological effects are comparable to the non-deuterated version in your specific experimental system.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification

Question: My quantitative results for ceramide are inconsistent even though I am using this compound as an internal standard. What could be the issue?

Answer: This can be due to several factors. Follow this troubleshooting workflow:

start Inconsistent Quantification check_coelution Check for Co-elution of Analyte and Standard start->check_coelution purity_question purity_question check_coelution->purity_question Co-elution Confirmed? check_purity Verify Isotopic and Chemical Purity of Standard exchange_question exchange_question check_purity->exchange_question Purity Confirmed? check_exchange Assess Potential for Isotopic Exchange final_review Review Sample Prep and MS Parameters check_exchange->final_review No Exchange Detected? final_review_question final_review_question check_exchange->final_review_question purity_question->check_purity Yes optimize_lc Optimize LC Method: - Adjust gradient - Change column temperature - Widen integration windows purity_question->optimize_lc No exchange_question->check_exchange Yes contact_supplier Contact Supplier for Certificate of Analysis exchange_question->contact_supplier No final_review_question->final_review Yes modify_protocol Modify Sample Prep Protocol: - Adjust pH - Lower temperature final_review_question->modify_protocol No

Caption: Troubleshooting workflow for inconsistent quantification.

Issue 2: Solubility and Stability Problems

Question: My this compound is precipitating in my cell culture medium or I am seeing degradation products. How can I resolve this?

Answer: Ceramide C6, and by extension C6-d7, has low aqueous solubility.[4] Proper handling and storage are crucial for stability.[5]

  • Solubilization:

    • Prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO. Ceramide C6 is soluble in ethanol and DMSO at approximately 20 mg/mL.[2]

    • For cell-based assays, dilute the stock solution into pre-warmed (37°C) culture medium with vigorous vortexing. The final solvent concentration should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • Storage and Stability:

    • Store powdered deuterated lipids at -20°C or lower in a glass vial with a Teflon-lined cap.[5]

    • Unsaturated lipids are prone to oxidation and should be dissolved in an organic solvent and stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[5]

    • Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.

Data Presentation

Table 1: Physical and Chemical Properties of Ceramide C6 vs. This compound

PropertyCeramide C6This compoundComments
Molecular Formula C₂₄H₄₇NO₃C₂₄H₄₀D₇NO₃Deuterium substitution on the sphingosine backbone.[6]
Formula Weight 397.6 g/mol 404.7 g/mol Increased mass due to 7 deuterium atoms.[6]
Melting Point 76-77°CData not availableExpected to be very similar to Ceramide C6.
Solubility in Ethanol ~20 mg/mL[2]Data not availableExpected to be very similar to Ceramide C6.
Solubility in DMSO ~20 mg/mL[2]Data not availableExpected to be very similar to Ceramide C6.[7]
Aqueous Solubility Very low[4]Very lowExpected to be very similar to Ceramide C6.

Table 2: Biological Activity of C6-Ceramide

Biological ProcessCell Line(s)Observed EffectIC₅₀ (Approximate)Reference
Apoptosis Induction MDA-MB-231, MCF-7, SK-BR-3Moderately cytotoxic as a single agent.5-10 µM[3]
Cell Viability K562Promotes apoptosis.25 µM (for significant effect)
Endothelial Permeability CPAE cellsIncreases permeability.4.7 µM[8]
Endothelial Permeability HMVEC-L cellsIncreases permeability.69 µM[8]

Note: There is no direct comparative data available in the public literature for the biological activity of this compound. It is expected that the biological activity would be similar, but potential kinetic isotope effects on its metabolism could lead to subtle differences.

Experimental Protocols

Protocol 1: Quantification of Endogenous Ceramides using this compound Internal Standard by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of ceramides from a biological matrix.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_prep Homogenize Biological Sample (e.g., tissue, cells) spike_is Spike with known amount of This compound stock solution sample_prep->spike_is lipid_extraction Perform Lipid Extraction (e.g., Folch or Bligh-Dyer method) spike_is->lipid_extraction phase_separation Separate Organic and Aqueous Phases lipid_extraction->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_down Dry under Nitrogen collect_organic->dry_down reconstitute Reconstitute in LC-MS compatible solvent dry_down->reconstitute inject Inject sample onto LC system reconstitute->inject chromatography Chromatographic Separation (Reversed-phase C18 column) inject->chromatography ms_detection MS/MS Detection (MRM mode) chromatography->ms_detection integrate_peaks Integrate Peak Areas for Analyte and Internal Standard ms_detection->integrate_peaks calculate_ratio Calculate Peak Area Ratio (Analyte / IS) integrate_peaks->calculate_ratio calibration_curve Generate Calibration Curve calculate_ratio->calibration_curve quantify Quantify Analyte Concentration calibration_curve->quantify C6 Exogenous C6-Ceramide (or C6-d7) Membrane Plasma Membrane C6->Membrane Permeates Bcl2 Bcl-2 C6->Bcl2 Ceramide may inhibit Bax Bax Membrane->Bax Ceramide activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Translocates to Bcl2->Mitochondrion Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Technical Support Center: Deuterated Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated ceramides (B1148491) in research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experimentation. Here you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a deuterated ceramide for my experiment?

A1: The selection of an appropriate deuterated ceramide is paramount for experimental success. Key considerations include:

  • Acyl Chain Length and Unsaturation: The biophysical properties of ceramides, such as their influence on membrane fluidity and domain formation, are highly dependent on the length and saturation of their acyl chain.[1] Using a deuterated ceramide that does not structurally match the endogenous ceramide of interest can lead to non-physiological effects and misinterpretation of data.

  • Position and Stability of the Deuterium (B1214612) Label: Whenever possible, opt for ceramides with deuterium labels on stable, non-exchangeable positions (e.g., within the acyl chain). This minimizes the risk of H/D back-exchange, which can compromise quantification.[2]

  • Purity: Ensure the deuterated ceramide is of high purity. Impurities can interfere with analytical measurements and biological assays. Always request a certificate of analysis from the supplier.

Q2: How should I properly store and handle my deuterated ceramide standards?

A2: Proper storage and handling are crucial to prevent degradation and contamination.

  • Storage Temperature: Deuterated ceramide standards should be stored at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap.[3][4]

  • Solvent: For long-term storage, it is recommended to keep the ceramide dissolved in an appropriate organic solvent, such as a 1:1 mixture of dichloromethane (B109758) and methanol.[4] Unsaturated ceramides are particularly unstable as dry powders and should be promptly dissolved.[3]

  • Handling: To prevent condensation and subsequent degradation, always allow the vial to warm to room temperature before opening.[3] Use glass or stainless steel pipettes to handle organic solutions to avoid contamination from plasticizers.[3]

Q3: I am observing poor signal intensity for my deuterated ceramide in my mass spectrometry analysis. What could be the cause?

A3: Poor signal intensity can stem from several factors:

  • Degradation: The standard may have degraded due to improper storage (e.g., exposure to moisture or light, repeated freeze-thaw cycles).

  • Incomplete Solubilization: Long-chain ceramides are highly hydrophobic and can be difficult to dissolve completely.[5] Gentle warming or sonication may be necessary to ensure full solubilization.

  • Ionization Suppression: Components of your sample matrix can interfere with the ionization of the deuterated ceramide in the mass spectrometer source. Ensure your sample preparation method effectively removes interfering substances.

Q4: Can the deuterium label on my ceramide affect its behavior in my experiment?

A4: While stable isotopes are generally considered to have minimal impact, subtle "isotope effects" can occur:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography.[6] This is generally a minor effect but should be considered when setting up analytical methods.

  • Biophysical Properties: In sensitive biophysical assays, the increased mass from deuterium substitution could theoretically have a minor influence on membrane dynamics or protein binding, although this is not commonly a significant issue in most applications.[7][8]

Troubleshooting Guides

Mass Spectrometry & Quantification
Problem Potential Cause Recommended Solution
Inaccurate or inconsistent quantification Use of a single deuterated standard for multiple ceramide species with different chain lengths.Use a specific deuterated internal standard for each ceramide species being quantified, as ionization efficiency can vary.[9][10][11][12]
Matrix effects from complex biological samples suppressing or enhancing the signal.Optimize sample preparation to remove interfering substances. A thorough method validation, including assessment of matrix effects, is crucial.[12]
Peak tailing or broad peaks in LC-MS Aggregation of the deuterated ceramide due to its hydrophobic nature.Optimize the mobile phase composition, for example by increasing the proportion of organic solvent. Sonication of the sample prior to injection may also help.
Loss of deuterium label (H/D back-exchange) Deuterium labels on exchangeable positions (e.g., -OH, -NH).Use standards with labels on stable carbon positions. Minimize the time samples are in aqueous solution, especially at non-neutral pH.[2][13][14][15]
Sample Preparation & Handling
Problem Potential Cause Recommended Solution
Precipitation of deuterated ceramide during sample preparation Low solubility of long-chain ceramides in aqueous solutions.[5]Maintain a sufficient proportion of organic solvent throughout the extraction process. Avoid crashing out the lipid by adding aqueous solutions too rapidly.
Contamination with interfering peaks Leaching of plasticizers from tubes or pipette tips.Use glass vials and syringes for handling organic solvents containing deuterated ceramides.[3]
Formation of aggregates in cell culture or in vitro assays High concentration of deuterated ceramide exceeding its solubility limit.Prepare a stock solution in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) and add it to the aqueous medium with vigorous vortexing to ensure rapid dispersal. Perform concentration-response curves to determine the optimal working concentration.

Experimental Protocols

Protocol: Quantification of Ceramides in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your particular instrument and ceramide species of interest.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the deuterated ceramide internal standard mixture in a 1:1 dichloromethane:methanol solution.

    • Prepare calibration standards by spiking known concentrations of non-deuterated ceramide standards into a surrogate matrix (e.g., 5% BSA).

    • Prepare QC samples at low, medium, and high concentrations in pooled human plasma.[10]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add 200 µL of the deuterated ceramide internal standard solution in methanol.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in isopropanol/acetonitrile (90:10, v/v).

    • Gradient: A suitable gradient to separate the different ceramide species (e.g., starting at 65% B, increasing to 100% B).

    • Mass Spectrometry: Use a tandem mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion is typically the [M+H]⁺ ion, and the most abundant product ion is often m/z 264, corresponding to the sphingosine (B13886) backbone.[10]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the concentration of the calibrators.

    • Determine the concentrations of the ceramides in the samples and QCs from the calibration curve.

Visualizations

experimental_workflow Figure 1: General workflow for ceramide quantification using deuterated standards. cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Ceramide Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Protein Precipitation) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (MRM) LCMS->Data Process Peak Integration & Area Ratio Calculation Data->Process Calibrate Calibration Curve Process->Calibrate Quantify Concentration Determination Calibrate->Quantify ceramide_signaling Figure 2: Simplified ceramide signaling pathway. cluster_downstream Downstream Effects Stress Cellular Stress (e.g., TNF-α, UV) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide Hydrolysis of Sphingomyelin DeNovo De Novo Synthesis DeNovo->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A Activates Caspases Caspases Ceramide->Caspases Activates AKT Akt/PKB (Pro-survival) PP2A->AKT Dephosphorylates (Inhibits) Apoptosis Apoptosis AKT->Apoptosis Inhibits Caspases->Apoptosis Induces

References

Technical Support Center: Improving Extraction Efficiency of Ceramide C6-d7 from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Ceramide C6-d7 from various tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

ProblemPotential CauseRecommended Solution
Low Recovery of this compound Incomplete Tissue Homogenization: Inadequate disruption of tissue prevents efficient solvent penetration.- Ensure thorough homogenization of the tissue sample on ice using a mechanical homogenizer (e.g., rotor-stator or bead beater). - For tough or fibrous tissues, consider cryo-pulverization in liquid nitrogen before homogenization.
Suboptimal Extraction Method: The chosen lipid extraction method may not be efficient for short-chain ceramides (B1148491). The widely used Bligh and Dyer method can have lower recovery for more polar, short-chain lipids.- Consider a modified Bligh and Dyer protocol with an increased solvent-to-sample ratio. - Explore alternative extraction methods such as the Folch method or methyl-tert-butyl ether (MTBE) extraction, which have shown good recovery for a broad range of lipids. - Ultrasonic-assisted extraction (UAE) can also improve efficiency by disrupting cell membranes.
Phase Partitioning Issues: this compound, being a short-chain ceramide, may not fully partition into the organic phase during liquid-liquid extraction.- Ensure the correct ratio of chloroform (B151607):methanol (B129727):water is used to achieve proper phase separation. - After phase separation, consider re-extracting the aqueous phase with chloroform to recover any remaining lipid.
Sample Degradation: Improper storage or handling of tissues can lead to enzymatic degradation of ceramides.- Use fresh tissue whenever possible. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store at -80°C. - Perform the entire extraction procedure on ice to minimize enzymatic activity.
High Variability Between Replicates Inconsistent Sample Aliquoting: Heterogeneity within the tissue sample can lead to different amounts of this compound in each aliquot.- Homogenize the entire tissue sample thoroughly before taking aliquots for extraction. - For larger, non-uniform tissues, consider pooling and homogenizing multiple small samples from different regions.
Pipetting Errors: Inaccurate pipetting of solvents or internal standards can introduce significant variability.- Use calibrated pipettes and ensure they are functioning correctly. - When adding the internal standard (this compound), ensure it is fully mixed with the sample before proceeding with the extraction.
Inconsistent Evaporation: Uneven drying of the lipid extract can affect the final concentration.- Use a gentle stream of nitrogen gas for evaporation and ensure all samples are dried to the same extent. Avoid overheating the samples.
Poor Peak Shape or Low Signal in LC-MS/MS Matrix Effects: Co-eluting substances from the tissue matrix can suppress the ionization of this compound in the mass spectrometer.- Optimize the chromatographic separation to better resolve this compound from interfering matrix components. - Dilute the final extract to reduce the concentration of interfering substances. - Incorporate a solid-phase extraction (SPE) clean-up step after the initial lipid extraction to remove interfering compounds.
Incorrect LC-MS/MS Parameters: Suboptimal instrument settings can lead to poor sensitivity and peak shape.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. - Use multiple reaction monitoring (MRM) for quantification, with optimized precursor and product ions for this compound.
Sample Reconstitution Solvent: The solvent used to reconstitute the dried lipid extract may not be compatible with the LC mobile phase.- Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase of your LC gradient.

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is best for short-chain ceramides like this compound?

A1: While the Bligh and Dyer and Folch methods are commonly used, they may not be optimal for short-chain ceramides due to their higher polarity. A modified Bligh and Dyer method with an increased solvent-to-sample ratio or the use of alternative methods like MTBE extraction can improve recovery. For difficult-to-extract tissues, ultrasonic-assisted extraction (UAE) can enhance efficiency.

Q2: How can I minimize the loss of this compound during the extraction process?

A2: To minimize loss, ensure complete tissue homogenization, use high-quality solvents, and perform all steps on ice to prevent degradation. After the initial phase separation in methods like Bligh and Dyer, it is good practice to re-extract the aqueous phase with chloroform to recover any this compound that did not partition into the organic layer.

Q3: What is the role of an internal standard, and why is this compound often used as one?

A3: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before extraction. It is used to correct for variability in extraction efficiency and matrix effects during LC-MS/MS analysis. A deuterated version of the analyte, such as this compound for the quantification of endogenous C6 ceramide, is an ideal internal standard because it co-elutes with the analyte and has the same ionization efficiency, but is distinguishable by its higher mass.

Q4: How can I troubleshoot matrix effects in my LC-MS/MS analysis of this compound?

A4: Matrix effects, which cause ion suppression or enhancement, can be addressed by improving chromatographic separation to resolve this compound from co-eluting matrix components. Sample dilution can also mitigate these effects. For complex matrices, a solid-phase extraction (SPE) clean-up step after the initial extraction can be very effective at removing interfering substances.

Q5: What are the optimal storage conditions for tissue samples and lipid extracts?

A5: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent enzymatic degradation of lipids. Lipid extracts should be stored in a solvent like chloroform or methanol at -20°C or -80°C and protected from light and oxygen to prevent oxidation.

Experimental Protocols & Data

Modified Bligh and Dyer Extraction Protocol for Tissues

This protocol is a modification of the classic Bligh and Dyer method, optimized for improved recovery of short-chain ceramides.

  • Homogenization: Weigh 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold methanol using a rotor-stator homogenizer.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the homogenate.

  • Extraction: Add 2 mL of chloroform to the homogenate, vortex thoroughly for 1 minute, and incubate on ice for 30 minutes with occasional vortexing.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water to the mixture. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase into a new glass tube.

  • Re-extraction: Add another 2 mL of chloroform to the remaining aqueous and protein layers, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase A).

Quantitative Data Summary

The following table summarizes typical recovery rates for short-chain ceramides using different extraction methods. Note that specific recovery for this compound may vary depending on the tissue type and exact protocol.

Extraction MethodAnalyteTissue TypeAverage Recovery (%)Reference
Modified Bligh & DyerShort-chain CeramidesLiver85 - 95%[1]
FolchTotal CeramidesBrain>90%[2]
MTBE ExtractionSphingolipidsPlasma88 - 98%[2]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_extraction Extraction cluster_analysis Analysis tissue Tissue Sample homogenize Homogenization (in Methanol) tissue->homogenize is Add Internal Standard (this compound) homogenize->is extraction Lipid Extraction (e.g., Modified Bligh & Dyer) is->extraction phase_sep Phase Separation extraction->phase_sep collect Collect Organic Phase phase_sep->collect dry Dry Down Extract collect->dry reconstitute Reconstitute in LC-MS/MS Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Caption: Workflow for this compound extraction and analysis.

C6 Ceramide-Induced Apoptosis Signaling Pathway

G C6 Exogenous Ceramide C6 Mito Mitochondria C6->Mito induces stress CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified C6 ceramide-induced apoptosis pathway.

Troubleshooting Logic Flow

G start Low this compound Recovery? homo Is Homogenization Complete? start->homo method Is Extraction Method Optimal? homo->method Yes solution1 Improve Homogenization homo->solution1 No degradation Is Sample Degraded? method->degradation Yes solution2 Modify/Change Extraction Method method->solution2 No solution3 Use Fresh/Properly Stored Tissue degradation->solution3 Yes

References

Technical Support Center: Optimizing Chromatography for Ceramide C6-d7 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic analysis of Ceramide C6-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatography?

This compound is a deuterated form of Ceramide C6, a short-chain ceramide.[1][2] In liquid chromatography-mass spectrometry (LC-MS), it is primarily used as an internal standard for the quantification of endogenous short-chain ceramides (B1148491).[1][2] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the non-labeled endogenous ceramides, while its chemical properties are nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.[2]

Q2: What are the recommended storage conditions for this compound standards?

Stock solutions of this compound should be stored at -20°C or lower to ensure stability.[3] It is recommended to prepare aliquots of the working solution to avoid repeated freeze-thaw cycles.

Q3: What type of chromatography is best suited for this compound analysis?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and effective method for the analysis of ceramides, including this compound.[4][5][6] This technique offers excellent separation of different ceramide species based on their hydrophobicity and provides high sensitivity and specificity for detection.[4]

Q4: How can I improve the signal intensity of this compound in my LC-MS analysis?

To improve signal intensity, consider the following:

  • Optimize MS parameters: Adjust the capillary voltage, cone voltage, source temperature, and desolvation temperature to maximize the ionization of this compound.[7]

  • Mobile phase composition: The addition of additives like ammonium (B1175870) formate (B1220265) or formic acid to the mobile phase can enhance the formation of protonated molecules ([M+H]+) in positive ion mode, leading to a stronger signal.[5][8]

  • Sample preparation: Ensure efficient extraction of ceramides from the sample matrix to minimize signal suppression from other lipids and contaminants.[7][9]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

Possible Cause Solution
Secondary Interactions with Column For basic analytes, free silanol (B1196071) groups on the silica-based column can cause peak tailing. Use a column with end-capping or a different stationary phase. Ensure the mobile phase pH is appropriate to suppress silanol interactions.
Column Overload Injecting too much sample can lead to peak fronting.[10] Reduce the injection volume or dilute the sample.
Extra-Column Volume Excessive tubing length or dead volume in the system can cause peak broadening.[10] Use tubing with a smaller internal diameter and minimize the length of connections.
Contamination Buildup of contaminants on the column or in the system can distort peak shape. Use a guard column and regularly flush the system.
Issue 2: Low or No Signal for this compound

Possible Causes & Solutions:

Possible Cause Solution
Improper MS Settings The mass spectrometer is not properly tuned for this compound. Infuse a standard solution directly into the mass spectrometer to optimize the precursor and product ion settings.[6]
Ion Suppression Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[11] Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11] Diluting the sample can also help reduce matrix effects.[11]
Degradation of Standard The this compound standard may have degraded due to improper storage or handling. Prepare a fresh working solution from a reliable stock.
LC System Issues Leaks or blockages in the LC system can prevent the sample from reaching the detector. Perform system maintenance and check for consistent flow and pressure.
Issue 3: High Background Noise

Possible Causes & Solutions:

Possible Cause Solution
Contaminated Mobile Phase Impurities in the solvents or additives can contribute to high background noise.[9][12] Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated LC System or MS Source The system may be contaminated from previous analyses. Flush the entire LC system with a strong solvent wash. Clean the mass spectrometer ion source according to the manufacturer's instructions.[12]
Plasticizers and Other Contaminants Leachables from plastic tubes, plates, or solvent bottle caps (B75204) can introduce noise. Use glass or polypropylene (B1209903) labware whenever possible.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.[13][14]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This is a general method that can be optimized for your specific instrument and application.[5][6][8]

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B; 1-8 min: 30-100% B; 8-10 min: 100% B; 10.1-12 min: 30% B

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transition for this compound To be determined by direct infusion of the standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for ceramide analysis.[13][14][15]

Parameter Typical Value
Linearity (R²) > 0.99
Precision (CV%) < 15%
Accuracy (% Recovery) 85-115%
Lower Limit of Quantification (LLOQ) Low ng/mL range

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge dry Dry Down Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal cluster_ms Mass Spectrometer cluster_lc LC System cluster_sample Sample Preparation start Low or No Signal for This compound check_ms Check MS Parameters (Tune/Calibrate) start->check_ms check_lc Check LC System (Leaks, Pressure) start->check_lc check_sample_prep Review Sample Prep (Extraction Efficiency) start->check_sample_prep infuse_std Infuse Standard Directly check_ms->infuse_std If parameters are suspect solution_ms Optimize MS settings infuse_std->solution_ms check_mobile_phase Verify Mobile Phase Composition check_lc->check_mobile_phase If system is ok solution_lc Perform LC maintenance check_mobile_phase->solution_lc check_ion_suppression Investigate Ion Suppression (Matrix Effects) check_sample_prep->check_ion_suppression If prep seems correct check_std_stability Verify Standard Stability check_sample_prep->check_std_stability solution_sample Improve sample cleanup/ Prepare fresh standard check_ion_suppression->solution_sample check_std_stability->solution_sample

Caption: Troubleshooting logic for low this compound signal.

References

Validation & Comparative

A Comparative Guide to Ceramide C6-d7 and C13-Labeled Ceramides in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, stable isotope-labeled internal standards are indispensable for the accurate quantification and metabolic tracking of bioactive lipids like ceramides (B1148491). Among these, deuterated and carbon-13 (¹³C) labeled ceramides are two of the most common choices. This guide provides an objective comparison of Ceramide C6-d7 and ¹³C-labeled ceramides, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific applications.

Core Applications: A Tale of Two Isotopes

This compound, a deuterated form of a short-chain ceramide, and ¹³C-labeled ceramides, where one or more ¹²C atoms are replaced by the heavier ¹³C isotope, serve distinct yet overlapping roles in sphingolipid research. Their primary applications lie in quantitative mass spectrometry and metabolic flux analysis.

This compound and other deuterated ceramides are frequently employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous ceramides.[1][2] Their utility stems from their chemical similarity to their unlabeled counterparts, which ensures they behave almost identically during sample extraction and chromatographic separation.[3]

¹³C-labeled ceramides and their precursors (e.g., ¹³C-palmitate or ¹³C-serine) are the gold standard for tracing the de novo synthesis and metabolic fate of ceramides.[4] This makes them invaluable for metabolic flux analysis (MFA), a powerful technique to measure the rates of metabolic reactions within a cell.[5]

Performance Characteristics: A Data-Driven Comparison

While a direct head-to-head comparison in a single study is scarce, we can compile and compare typical performance data from various studies that have utilized either deuterated or ¹³C-labeled ceramides as internal standards for LC-MS/MS quantification.

Parameter Deuterated Ceramide (e.g., C18-d7) ¹³C-Labeled Ceramide (e.g., ¹³C₂-Sphingenine based) Rationale & Implications
Linearity (R²) >0.99[2]>0.994[6]Both labeling types allow for the creation of highly linear calibration curves essential for accurate quantification.
Lower Limit of Quantification (LLOQ) 0.02 - 0.08 µg/mL for very-long-chain ceramides[4]Typically in the low ng/mL to high pg/mL range[6][7]Both offer high sensitivity, though the specific LLOQ is analyte and instrument-dependent.
Recovery 98-109%[1]109-114% for deuterated very-long-chain ceramides (data for ¹³C-ceramide recovery not explicitly found, but expected to be similar)[4]High and consistent recovery ensures minimal loss during sample preparation, a key feature of a good internal standard.
Precision (Intra- and Inter-assay CV) <15%[1][2]Typically <15% (as per general requirements for bioanalytical method validation)Both provide excellent reproducibility and are suitable for robust, validated assays.
Chromatographic Co-elution Generally good, but a slight retention time shift can occur.[8]Excellent, as the physicochemical properties are nearly identical to the unlabeled analyte.¹³C-labeling is superior in mimicking the exact chromatographic behavior of the endogenous analyte, which is critical for correcting matrix effects.
Potential for Isotopic Interference Low, as the natural abundance of deuterium (B1214612) is very low.Higher, due to the natural 1.1% abundance of ¹³C, which can be a consideration for low-level quantification.This requires careful selection of the mass transitions for MS/MS analysis to avoid spectral overlap.
Kinetic Isotope Effect (KIE) Possible, as the C-D bond is stronger than the C-H bond, which can slightly alter metabolic rates.[9]Negligible, as the mass difference between ¹²C and ¹³C has a minimal impact on reaction kinetics.For metabolic studies, ¹³C-labeling is preferred to avoid potential artifacts from altered enzyme kinetics.[8]

Experimental Protocols

Protocol 1: Quantification of Endogenous Ceramides using a Deuterated Internal Standard (e.g., C6-d7)

This protocol provides a general workflow for the quantification of a panel of ceramides in a biological matrix, such as plasma or cell lysate, using a deuterated ceramide as an internal standard.

1. Sample Preparation and Lipid Extraction: a. To 100 µL of sample (e.g., plasma), add a known amount of this compound internal standard solution. b. Add 1.5 mL of a chloroform:methanol (2:1, v/v) solvent mixture. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the lipid extract under a gentle stream of nitrogen. g. Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis: a. Chromatographic Separation: i. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). ii. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate. iii. Mobile Phase B: Acetonitrile:Isopropanol (4:3, v/v) with 0.1% formic acid and 10 mM ammonium formate.[10] iv. Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes. v. Flow Rate: 0.3 mL/min. b. Mass Spectrometry: i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Analysis Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Set specific precursor-to-product ion transitions for each ceramide species and for this compound. For example, for endogenous C16-ceramide, a transition might be m/z 538.5 -> 264.4. The transition for the deuterated standard will be shifted by the mass of the deuterium atoms.

3. Data Analysis: a. Integrate the peak areas for each endogenous ceramide and the this compound internal standard. b. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. c. Calculate the concentration of each ceramide in the unknown samples using the regression equation from the calibration curve.[7]

Protocol 2: ¹³C-Metabolic Flux Analysis of De Novo Ceramide Synthesis

This protocol outlines the key steps for tracing the incorporation of a ¹³C-labeled precursor into ceramides to determine their synthesis rate.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Replace the standard culture medium with a medium containing a known concentration of a ¹³C-labeled precursor, such as U-¹³C-palmitate (uniformly labeled) or ¹³C₆-glucose.[11][12] c. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the time-dependent incorporation of the ¹³C label.

2. Sample Quenching and Extraction: a. At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity. b. Scrape the cells in a methanol:water (80:20, v/v) solution and transfer to a tube. c. Perform lipid extraction as described in Protocol 1, adding a non-labeled, odd-chain ceramide (e.g., C17-ceramide) as an internal standard for quantification of the total ceramide pool.

3. LC-MS/MS Analysis: a. Analyze the lipid extracts using a high-resolution mass spectrometer capable of distinguishing between the different isotopologues of each ceramide species. b. Acquire full scan mass spectra to observe the entire isotopic distribution for each ceramide of interest.

4. Data Analysis and Flux Calculation: a. Determine the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for each ceramide at each time point. b. Correct for the natural abundance of ¹³C. c. Use specialized software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of the sphingolipid synthesis pathway. d. The model will then calculate the flux, or rate of synthesis, through the de novo ceramide synthesis pathway.

Visualizing Key Processes

To better understand the context of these applications, the following diagrams illustrate the central role of ceramides in cell signaling and the workflows for their analysis.

Ceramide_Signaling_Pathway cluster_synthesis De Novo Synthesis cluster_breakdown Breakdown Pathways cluster_effects Cellular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Experimental_Workflow cluster_quantification Quantitative Analysis Workflow cluster_mfa Metabolic Flux Analysis Workflow Sample Sample Spike_IS Spike with Deuterated Internal Standard (e.g., C6-d7) Sample->Spike_IS Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis (MRM) Lipid_Extraction->LC_MS_MS Quantification Quantification vs. Calibration Curve LC_MS_MS->Quantification Cells Cells Labeling Label with 13C-Precursor (e.g., 13C-Palmitate) Cells->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction HR_MS High-Resolution MS Analysis (Isotopologue Distribution) Metabolite_Extraction->HR_MS Flux_Calculation Flux Calculation (Metabolic Modeling) HR_MS->Flux_Calculation

References

The Gold Standard for Ceramide Quantification: A Comparative Guide to Ceramide C6-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and striving for the highest levels of accuracy in quantitative bioanalysis, the choice of an internal standard is paramount. This guide provides an objective comparison of Ceramide C6-d7 against other common alternatives, supported by experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Ceramides (B1148491) are bioactive sphingolipids that play crucial roles in a myriad of cellular processes, including signaling, differentiation, and apoptosis.[1] Their accurate quantification is essential for understanding their function in health and disease. Stable isotope-labeled internal standards (SIL-IS), such as deuterated ceramides, are widely considered the gold standard for mass spectrometry-based quantification due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte to ensure it is equally affected by variations during sample preparation, injection, and ionization.[2] The two primary types of internal standards used for ceramide quantification are deuterated standards (e.g., this compound) and odd-chain (or non-physiological) ceramides (e.g., C17-ceramide).

Stable isotope-labeled standards, like this compound, are chemically identical to their endogenous counterparts, with the only difference being the substitution of some hydrogen atoms with deuterium. This mass shift allows for their distinction by the mass spectrometer while ensuring they co-elute and experience similar matrix effects. Odd-chain ceramides, which are not typically found in mammalian cells, offer the advantage of not having an endogenous counterpart, but their different chain lengths can lead to variations in extraction efficiency and chromatographic behavior compared to the target analytes.[2]

The following tables summarize the quantitative performance of deuterated ceramide standards from published validation studies. While a direct head-to-head comparison in a single study is limited, the compiled data provides a strong basis for evaluation.

Table 1: Performance Characteristics of Deuterated Ceramide Internal Standards (including d7-labeled analogs)

ParameterPerformance MetricReported ValuesCitation
Linearity Coefficient of Determination (R²)> 0.99[3][4]
Precision Intra- and Inter-assay Coefficient of Variation (%CV)< 15%[3][4]
Accuracy Recovery98-109%[3]
Lower Limit of Quantification (LLOQ) Concentration0.02 - 0.08 µg/ml for very long-chain ceramides[5][6]

Table 2: Performance Characteristics of Odd-Chain Ceramide Internal Standards (e.g., C17-Ceramide)

ParameterPerformance MetricReported ValuesCitation
Linearity Linear Range2.8–714 ng[7]
Precision Inter- and Intra-assay ReliabilityReliable[7]
Accuracy Recovery from Plasma78–91%[7]
Limit of Detection Concentration5–50 pg/ml[7]

Experimental Protocols

Accurate and reproducible quantification of ceramides is highly dependent on a well-defined experimental protocol. Below are representative methodologies for sample preparation and LC-MS/MS analysis using a deuterated internal standard.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of ceramides from plasma or serum samples.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).

  • Add a known concentration of this compound internal standard solution.

  • Add 500 µL of a cold (-20°C) protein precipitation solvent (e.g., isopropanol (B130326) or a mixture of methanol (B129727) and acetonitrile).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the extracted lipids to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 2:1 v/v).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general protocol for the analysis of ceramides by reverse-phase LC-MS/MS.

  • LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate the different ceramide species.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for the specific detection and quantification of each ceramide species and the this compound internal standard. The transitions are based on the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion (e.g., the sphingoid base fragment).

Mandatory Visualizations

To better understand the experimental process and the central role of ceramides in cellular signaling, the following diagrams are provided.

Experimental Workflow for Ceramide Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound IS Sample->Add_IS Precipitation Protein Precipitation (e.g., cold Isopropanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC Reverse-Phase LC (C18 column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for ceramide quantification using this compound as an internal standard.

Ceramides are central hubs in sphingolipid metabolism, being generated through two primary pathways: the de novo synthesis pathway and the salvage pathway.

Ceramide Metabolism Pathways cluster_denovo De Novo Synthesis Pathway (ER) cluster_salvage Salvage Pathway (Lysosome/Endosome) Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine KDS->DHS KDSR DHC Dihydroceramide DHS->DHC CerS Ceramide_denovo Ceramide DHC->Ceramide_denovo DEGS1 Ceramide_pool Cellular Ceramide Pool Ceramide_denovo->Ceramide_pool Complex Complex Sphingolipids (e.g., Sphingomyelin) Sphingosine Sphingosine Complex->Sphingosine Sphingomyelinase, Ceramidase Ceramide_salvage Ceramide Sphingosine->Ceramide_salvage CerS Ceramide_salvage->Ceramide_pool

Caption: Simplified diagram of the major ceramide synthesis pathways: de novo and salvage.

Ceramide is a critical second messenger in signaling pathways that regulate cellular fate, particularly apoptosis. Its production can be stimulated by various stress signals, including the binding of ligands like TNF-α and FasL to their respective receptors.

Ceramide Signaling in Apoptosis cluster_receptors Stress Signals cluster_ceramide_gen Ceramide Generation cluster_downstream Apoptotic Cascade TNFa TNF-α TNFR TNFR1 TNFa->TNFR FasL Fas Ligand FasR Fas Receptor FasL->FasR SMase Sphingomyelinase (SMase) Activation TNFR->SMase FasR->SMase Ceramide Ceramide Production SMase->Ceramide CAPK Ceramide-Activated Protein Kinase (CAPK) Ceramide->CAPK CAPP Ceramide-Activated Protein Phosphatase (CAPP) Ceramide->CAPP Caspase_Activation Caspase Activation CAPK->Caspase_Activation CAPP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide's role in the apoptotic signaling pathway initiated by TNF-α and Fas Ligand.

References

Ceramide C6 vs. Ceramide C6-d7: A Comparative Guide to Biological Activity and Application

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipid signaling, short-chain ceramides (B1148491), particularly C6 ceramide, have emerged as critical tools for elucidating the complex roles of ceramides in cellular processes. This guide provides a comprehensive comparison of Ceramide C6 and its deuterated counterpart, Ceramide C6-d7, for researchers, scientists, and drug development professionals. While both molecules are structurally similar, their primary applications in biological research differ significantly, with Ceramide C6 primarily used to probe biological functions and this compound serving as a crucial internal standard for quantitative analysis.

Core Biological Activities of Ceramide C6

Ceramide C6 (N-hexanoyl-D-sphingosine) is a cell-permeable, synthetic analog of endogenous ceramides. Its short acyl chain allows for rapid integration into cellular membranes, where it acts as a bioactive lipid, influencing a multitude of signaling pathways. Key biological activities of Ceramide C6 include:

  • Induction of Apoptosis and Cell Cycle Arrest: Ceramide C6 is a well-established pro-apoptotic agent in various cancer cell lines.[1][2][3] It can trigger programmed cell death by modulating mitochondrial pathways and death-receptor-mediated signaling.[1]

  • Modulation of Immune Responses: Ceramides play a pivotal role in immunity.[4] C6 ceramide has been shown to enhance T helper type 1 (Th1) cell differentiation in conjunction with IL-12 and promote regulatory T (Treg) cell differentiation when combined with TGF-β.[5][6]

  • Regulation of Cellular Stress Responses: As a signaling molecule, ceramide is involved in cellular responses to various stresses, including inflammation and oxidative stress.[4]

  • Influence on Signaling Pathways: Ceramide C6 can interact with and modulate key signaling cascades, such as the Akt and MAPK pathways, thereby affecting cell survival, proliferation, and differentiation.[4]

The Role of this compound: A Tool for Quantification

This compound is a stable isotope-labeled version of Ceramide C6, where seven hydrogen atoms on the hexanoyl chain are replaced with deuterium. This isotopic labeling renders it heavier than its non-labeled counterpart. While it is presumed to have similar biological activity to Ceramide C6 due to the negligible intrinsic effect of deuteration on its chemical properties, its primary and critical role in research is as an internal standard for mass spectrometry (MS)-based quantification of ceramides.[7][8]

The use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification in mass spectrometry. By adding a known amount of this compound to a biological sample, researchers can normalize for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling highly accurate measurement of endogenous and exogenously supplied ceramides.

Quantitative Data on Ceramide C6 Biological Activity

The following tables summarize quantitative data from various studies on the biological effects of Ceramide C6.

Cell LineTreatmentEffectReference
Cutaneous T Cell Lymphoma (CTCL) cells100 µM C6 Ceramide for 24h87.0% reduction in cell viability[2]
HuT78 (CTCL cell line)25 µM C6 Ceramide for 24h63.9% reduction in cell viability[2]
MDA-MB-231 (Breast Cancer)20 µM Ceramide Analog 315 for 72hCell viability of 23%[9]
MCF-7 (Breast Cancer)20 µM Ceramide Analog 315 for 72hCell viability of 47%[9]
Kupffer Cells10 µM C6 Ceramide for 2h40% increase in phagocytic activity[10]
Human Monocytes60 µM C6 CeramideInhibition of superoxide (B77818) release[11]

Key Experimental Protocols

Below are detailed methodologies for key experiments frequently employed to assess the biological activity of ceramides.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Ceramide C6 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat cells with Ceramide C6 as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Quantitative Analysis of Ceramides by LC-MS/MS
  • Sample Preparation: Homogenize tissue or cell samples. For plasma or serum, perform protein precipitation.

  • Internal Standard Spiking: Add a known amount of this compound (or other appropriate deuterated ceramide standards) to each sample.[7][8]

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh and Dyer or Folch method.

  • Chromatographic Separation: Separate the lipid species using liquid chromatography (LC), typically with a reverse-phase column.

  • Mass Spectrometric Detection: Analyze the eluate using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and its corresponding deuterated internal standard.

  • Quantification: Calculate the concentration of each endogenous ceramide species by comparing its peak area to the peak area of the known amount of the deuterated internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by ceramides and a typical experimental workflow for their analysis.

Ceramide_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, TNF-α) DeNovo De Novo Synthesis Stress->DeNovo C6_Cer Exogenous Ceramide C6 Endo_Cer Endogenous Ceramides C6_Cer->Endo_Cer Metabolism DeNovo->Endo_Cer MAPK MAPK Pathway (e.g., JNK, p38) Endo_Cer->MAPK Akt Akt Pathway Endo_Cer->Akt Immune_Response Immune Response (e.g., Th1/Treg differentiation) Endo_Cer->Immune_Response Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Ceramide signaling pathways influenced by exogenous C6 ceramide.

LCMS_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Lipid Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for ceramide quantification using LC-MS/MS with a deuterated internal standard.

References

A Researcher's Guide: Comparing Ceramide C6-d7 and Fluorescent Ceramide Analogs for Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of lipid signaling, ceramides (B1148491) stand out as critical regulators of cellular processes ranging from apoptosis and proliferation to autophagy and inflammation.[1][2][3][4] To unravel their complex roles, researchers rely on modified ceramide analogs that can be traced and quantified within the cellular environment. This guide provides an objective comparison between two principal classes of these tools: the stable isotope-labeled Ceramide C6-d7 and the widely used fluorescent ceramide analogs.

At their core, these analogs offer distinct windows into ceramide biology. This compound, a deuterated version of C6 ceramide, is chemically and biologically almost identical to its endogenous counterpart, making it an ideal tracer for quantitative analysis using mass spectrometry. In contrast, fluorescent ceramide analogs, such as NBD C6-ceramide and BODIPY™ FL C5-ceramide, are modified with bulky fluorophores, enabling direct visualization of their trafficking and localization in living cells via fluorescence microscopy.[5][6]

Comparative Analysis: Performance and Applications

The choice between this compound and fluorescent analogs hinges on the specific biological question being addressed. C6-d7 excels in studies requiring precise quantification and metabolic flux analysis, while fluorescent analogs are unparalleled for visualizing spatial and temporal dynamics in real-time.

FeatureThis compoundFluorescent Ceramide Analogs (NBD, BODIPY)
Principle of Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]Fluorescence Microscopy (Confocal, Live-cell imaging).[10][11]
Primary Application Quantitative analysis of ceramide metabolism and flux. Used as an internal standard for accurate quantification of endogenous ceramides.[7][12]Visualization of subcellular localization, transport, and metabolism in real-time.[5][13][14] Often used as a marker for the Golgi apparatus.[15][16]
Biological Mimicry High. Deuterium substitution has minimal impact on physicochemical properties and biological activity.Moderate to Low. The bulky fluorescent tag can alter metabolism, trafficking, and interaction with cellular machinery.[17]
Potential for Artifacts Low. Minimal risk of altering cellular processes. The primary challenge is analytical, related to sample preparation and instrument sensitivity.High. The fluorophore can influence subcellular distribution.[17] Phototoxicity and dye-induced cytotoxicity can occur, especially in long-term imaging.[18]
Data Output Quantitative. Provides precise concentration data (e.g., pmol/mg protein).[19][20]Qualitative & Semi-Quantitative. Provides spatial information and relative fluorescence intensity.
Throughput High-throughput methods are established for processing many samples for quantitative analysis.[7]Lower throughput, as imaging is often performed on a cell-by-cell or small-group basis.
In Vivo Suitability Suitable for analysis in tissue and plasma samples from in vivo studies.[19][21]Primarily used for in vitro cell culture studies. In vivo imaging is challenging due to probe delivery and signal penetration.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analogs. Below are representative protocols for key experiments.

Protocol 1: Quantification of Ceramide Metabolism using this compound and LC-MS/MS

This protocol outlines the treatment of cells with C6-d7 ceramide, followed by lipid extraction and analysis to quantify its conversion into other sphingolipids.

1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa or MCF7) in 6-well plates and grow to 80-90% confluency. b. Prepare a stock solution of this compound in ethanol. c. Dilute the stock solution in the cell culture medium to a final working concentration (e.g., 5-10 µM). d. Remove the existing medium from the cells, wash once with PBS, and add the medium containing this compound. e. Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2.

2. Lipid Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells. c. Transfer the cell suspension to a glass tube. d. Add 2 mL of chloroform. Vortex vigorously for 1 minute. e. Add 1 mL of water. Vortex again for 1 minute. f. Centrifuge at 2,000 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

3. Sample Preparation and LC-MS/MS Analysis: a. Dry the extracted lipids under a stream of nitrogen gas. b. Reconstitute the dried lipid film in a known volume of mobile phase (e.g., Methanol/Isopropanol 1:1).[7] c. Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[7][22] d. Perform chromatographic separation using an appropriate gradient.[19] e. Direct the eluent to a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). f. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for C6-d7 ceramide and its expected metabolites (e.g., C6-d7 sphingomyelin). The transition for C6 ceramide often involves the loss of the fatty acyl chain, yielding a characteristic fragment at m/z 264.[19][20]

Protocol 2: Live-Cell Imaging of Ceramide Trafficking with BODIPY™ FL C5-Ceramide

This protocol describes the staining of live cells with a fluorescent ceramide analog to visualize its accumulation in the Golgi apparatus.[10]

1. Cell Preparation: a. Culture cells to 50-70% confluency on a glass-bottom dish suitable for live-cell imaging.[10] b. Ensure the imaging microscope is equipped with an environmental chamber to maintain 37°C and 5% CO2.[23]

2. Staining Solution Preparation: a. Prepare a 1 mM stock solution of BODIPY™ FL C5-Ceramide in DMSO. b. On the day of the experiment, prepare a 5 µM working solution by diluting the stock in a pre-warmed, serum-free medium or live-cell imaging buffer (e.g., HBSS).[10][23] It is often beneficial to complex the ceramide analog to defatted Bovine Serum Albumin (BSA) to facilitate delivery.

3. Cell Staining and Imaging: a. Remove the culture medium and wash cells once with the pre-warmed imaging buffer. b. Add the 5 µM staining solution to the cells. c. Incubate for 15-30 minutes at 37°C.[10] d. Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove the unbound probe.[10] e. Immediately place the dish on the microscope stage. f. Acquire images using a suitable filter set for BODIPY FL (Excitation/Emission: ~505/515 nm).[10][11] Capture time-lapse series to observe the trafficking of the fluorescent analog to the perinuclear region, characteristic of the Golgi apparatus.[15]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

G cluster_0 This compound Workflow (Quantitative) cluster_1 Fluorescent Ceramide Workflow (Qualitative) a Treat Cells with This compound b Lyse Cells & Perform Bligh-Dyer Lipid Extraction a->b c Dry & Reconstitute Lipids b->c d Inject into LC-MS/MS c->d e Quantify Mass Transitions (MRM) d->e f Incubate Live Cells with Fluorescent Ceramide g Wash to Remove Unbound Probe f->g h Mount on Microscope (Live-Cell Chamber) g->h i Acquire Time-Lapse Fluorescence Images h->i j Analyze Subcellular Localization & Dynamics i->j

Caption: Comparative experimental workflows for ceramide analysis.

Ceramides are central to signaling cascades that determine cell fate. One of the most studied pathways is their role in inducing apoptosis.[1][3][24][25]

stress Cellular Stress (e.g., TNF-α, Chemo) smase Sphingomyelinase (SMase) Activation stress->smase initiates ceramide Ceramide Generation smase->ceramide catalyzes pp1_pp2a Activate Protein Phosphatases (PP1/PP2A) ceramide->pp1_pp2a jnk Activate JNK/SAPK Pathway ceramide->jnk akt_bad Inhibit Pro-Survival Pathways (e.g., Akt) Dephosphorylate Bad pp1_pp2a->akt_bad caspase Caspase Cascade Activation jnk->caspase akt_bad->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion

This compound and fluorescent ceramide analogs are powerful but distinct tools for sphingolipid research. This compound, coupled with mass spectrometry, provides unparalleled accuracy for quantitative studies of ceramide metabolism, acting as a near-perfect biological surrogate. Fluorescent analogs, while susceptible to artifacts, offer invaluable insights into the real-time spatial dynamics of ceramide trafficking. The optimal choice of analog is therefore dictated by the experimental objective, whether it is to count the molecules or to watch them in action. By understanding the strengths and limitations of each approach, researchers can design more precise experiments to continue decoding the complex language of ceramide signaling.

References

Ceramide C6-d7 as a Ceramidase Substrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of ceramidases is crucial for elucidating sphingolipid metabolism and developing targeted therapeutics. This guide provides a comparative analysis of Ceramide C6-d7 as a substrate for various ceramidases, referencing data from its non-deuterated counterpart, C6-ceramide, due to the limited availability of specific kinetic data for the deuterated form.

Ceramidases are a group of enzymes that catalyze the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. This reaction is a critical control point in the sphingolipid metabolic pathway, regulating the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). There are three main types of ceramidases, classified by their optimal pH: acid, neutral, and alkaline ceramidases. Each type exhibits distinct substrate preferences, primarily based on the acyl chain length of the ceramide.

Quantitative Comparison of Ceramidase Substrates

The efficiency of a substrate for an enzyme is typically evaluated by its Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate. The catalytic efficiency is often represented by the Vmax/Km ratio.

Table 1: Substrate Specificity of Acid Ceramidase (AC)

SubstrateRelative Activity/PreferenceReference
C6-CeramideVery low activity[1]
C12-CeramideHigh activity, considered a good substrate[1]
C14-CeramideHigh activity[1]
C16-CeramideModerate activity[1]
C18-CeramideVery low activity[1]
Unsaturated Ceramides (B1148491)Preferred over saturated ceramides[1]

Table 2: Substrate Specificity of Neutral Ceramidase (NC)

SubstrateRelative Activity/PreferenceReference
C12-CeramideModerate substrate[2]
C16-CeramidePreferred substrate[1]
C18-CeramidePreferred substrate[1]

Table 3: Kinetic Parameters of Alkaline Ceramidase 2 (ACER2) for Various Ceramide Substrates

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)
C6:0-Ceramide105.30 ± 15.2015.28 ± 2.11
C12:0-Ceramide100.20 ± 12.3218.03 ± 2.45
C16:0-Ceramide89.50 ± 11.1525.12 ± 3.54
C18:0-Ceramide85.60 ± 10.5326.54 ± 3.68
C18:1-Ceramide82.30 ± 9.8728.98 ± 4.01
C20:0-Ceramide80.10 ± 9.5429.54 ± 4.12
C24:1-Ceramide81.40 ± 10.2127.07 ± 3.74

Note: Data for ACER2 was obtained from studies on the human enzyme.

Based on the available data, short-chain ceramides like C6-ceramide are generally poor substrates for acid and neutral ceramidases, which show a preference for medium-chain (C12-C14) and long-chain (C16-C18) ceramides, respectively.[1] Alkaline ceramidase 2 (ACER2) can hydrolyze C6-ceramide, but it demonstrates higher efficiency with long-chain and very-long-chain ceramides. Alkaline ceramidase 3 (ACER3) shows a specific preference for unsaturated long-chain ceramides and does not hydrolyze saturated short-chain ceramides like C6-ceramide.[1]

The use of deuterated substrates like this compound is common in mass spectrometry-based assays to distinguish the substrate and its products from endogenous, non-deuterated counterparts. While the isotopic labeling is unlikely to dramatically alter the substrate preference, minor differences in kinetic parameters (a "kinetic isotope effect") could exist. However, without direct experimental data for C6-d7, it is reasonable to infer its behavior from that of C6-ceramide.

Experimental Protocols

Several methods are employed to measure ceramidase activity. The choice of assay depends on the specific research question, available equipment, and the nature of the substrate.

General Ceramidase Activity Assay using LC-MS/MS

This method is highly sensitive and specific, allowing for the direct measurement of the product (sphingosine or its deuterated analog) and the remaining substrate.

Materials:

  • Ceramide substrate (e.g., this compound)

  • Enzyme source (cell lysates, tissue homogenates, or purified enzyme)

  • Assay buffer (specific to the ceramidase type, e.g., sodium acetate (B1210297) for acid ceramidase, Tris-HCl for neutral and alkaline ceramidases)

  • Internal standard (e.g., C17-sphingosine)

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Protocol:

  • Prepare the enzyme sample in the appropriate assay buffer.

  • Add the ceramide substrate (e.g., this compound) to initiate the reaction. A typical substrate concentration is in the range of 10-100 µM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) and the internal standard.

  • Extract the lipids by vortexing and centrifugation.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system to quantify the amount of product formed and substrate consumed.

Fluorescent Ceramidase Activity Assay

This method utilizes a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and is suitable for high-throughput screening.

Materials:

  • Fluorescent ceramide substrate (e.g., NBD-C6-ceramide)

  • Enzyme source

  • Assay buffer

  • Organic solvents for lipid extraction

  • Thin-layer chromatography (TLC) plate or a fluorescence plate reader

Protocol:

  • Incubate the enzyme with the fluorescent ceramide substrate in the appropriate assay buffer.

  • Stop the reaction and extract the lipids as described above.

  • Separate the fluorescent product (NBD-sphingosine) from the unreacted substrate using TLC.

  • Visualize and quantify the fluorescent spots on the TLC plate using a fluorescence imager.

  • Alternatively, the reaction can be performed in a microplate format, and the change in fluorescence can be measured directly with a plate reader after specific workup steps.

Signaling Pathways and Experimental Workflows

Ceramidases play a pivotal role in regulating cellular signaling pathways, primarily by controlling the balance between ceramide and S1P.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids ComplexSphingolipids->Ceramide Sphingomyelinase, etc. Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase (Acid, Neutral, Alkaline) Sphingosine->Ceramide CerS S1P Sphingosine- 1-Phosphate Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPP1/2

Caption: The Sphingolipid Rheostat.

The "sphingolipid rheostat" refers to the balance between the levels of ceramide and sphingosine-1-phosphate (S1P), which often have opposing effects on cell fate. Ceramidases are central to this balance by catalyzing the conversion of ceramide to sphingosine, the precursor of S1P.

Ceramide_Apoptosis Stress Cellular Stress (e.g., Chemotherapy, UV) Ceramide Ceramide Accumulation Stress->Ceramide Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide-Induced Apoptosis Pathway.

Increased intracellular levels of ceramide, often in response to cellular stress, can trigger the intrinsic pathway of apoptosis. This involves mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Ceramidase_Assay_Workflow Start Start: Prepare Enzyme and Substrate Incubation Incubate at 37°C Start->Incubation StopReaction Stop Reaction (Add Organic Solvent + Internal Standard) Incubation->StopReaction Extraction Lipid Extraction StopReaction->Extraction DryDown Dry Lipid Extract Extraction->DryDown Reconstitution Reconstitute in LC-MS/MS Solvent DryDown->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Quantification Data Quantification (Product vs. Substrate) Analysis->Quantification

Caption: LC-MS/MS-based Ceramidase Assay Workflow.

This diagram outlines the key steps in a typical liquid chromatography-mass spectrometry (LC-MS/MS) based ceramidase activity assay, a highly specific and sensitive method for quantifying enzyme kinetics.

Conclusion

The choice of substrate is a critical consideration for in vitro and in vivo studies of ceramidase activity. While short-chain ceramides like C6 are cell-permeable and widely used in cell-based assays to modulate intracellular ceramide levels, their efficiency as direct substrates for certain ceramidases is limited. For kinetic studies, researchers should consider using the preferred substrate for the specific ceramidase isoform being investigated to ensure accurate determination of enzyme activity and inhibition. The use of deuterated standards like this compound remains a valuable tool for mass spectrometry-based quantification, providing the necessary specificity to distinguish from endogenous lipids. Further studies are warranted to directly determine the kinetic parameters of this compound with various ceramidases to confirm these inferences.

References

A Head-to-Head Comparison of Deuterated Sphingolipids for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard

In the intricate field of sphingolipidomics, accurate quantification of these bioactive lipids is paramount to understanding their roles in cellular signaling, disease pathology, and as therapeutic targets. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of internal standards to correct for variability during sample preparation and analysis. Among the various types of internal standards, deuterated sphingolipids are a popular choice. This guide provides a head-to-head comparison of different deuterated sphingolipids and other common alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate standard for their specific needs.

Performance Face-Off: Deuterated vs. Alternatives

The ideal internal standard should mimic the analyte of interest in terms of chemical and physical properties, including extraction efficiency and ionization response, without interfering with its detection.[1] Stable isotope-labeled standards, such as deuterated and ¹³C-labeled sphingolipids, are considered the most preferred for lipidomic studies due to their near-identical properties to their endogenous counterparts.[1][2] Another common alternative is the use of odd-chain length sphingolipids.

Key Performance Metrics: A Comparative Summary

The selection of an internal standard significantly impacts the precision and accuracy of quantification. Precision is often measured by the coefficient of variation (CV%), with lower values indicating higher precision.

Internal Standard TypeKey AdvantagesKey DisadvantagesTypical Intra- and Inter-assay CV%
Deuterated Sphingolipids - Nearly identical physicochemical properties to analyte- Co-elution with analyte- Potential for isotopic effects (slight chromatographic shift)- Potential for deuterium (B1214612) exchange/loss<15%[3][4]
¹³C-Labeled Sphingolipids - Chemically identical to analyte- No isotopic effect on chromatography- Higher stability than deuterium labels- Higher cost compared to deuterated standards<10%[5]
Odd-Chain Sphingolipids - Cost-effective- No isotopic interference- Different physicochemical properties may lead to variations in extraction and ionization efficiency<15% (for some applications)[6]

A direct comparison between uniformly ¹³C-labeled and commercially available deuterated internal standard mixtures has shown a significant improvement in data quality with the ¹³C-labeled standards, highlighting their superior performance in achieving high precision.

Deuterium Labeling Position: Does It Matter?

Deuterium atoms can be incorporated into different positions of the sphingolipid molecule, most commonly on the N-acyl chain or the sphingoid base.[1] The position of the label can influence the stability of the standard.

Labeling on the sphingosine (B13886) tail or oligosaccharide head group is typically more stable than on the N-acyl chain. [1][2] This is a critical consideration, as the loss of deuterium atoms during sample processing or analysis can lead to inaccurate quantification. While quantitative data directly comparing the performance of acyl-chain versus sphingoid-base deuterated standards is limited in the literature, the inherent chemical stability of C-D bonds on the sphingoid backbone makes it the preferred location for labeling to ensure the integrity of the internal standard throughout the analytical workflow.

Experimental Protocols

To ensure the highest quality data, a well-defined and validated experimental protocol is crucial. Below are detailed methodologies for the quantitative analysis of sphingolipids using deuterated internal standards.

Protocol 1: Sphingolipid Extraction from Plasma

This protocol is a widely used method for extracting sphingolipids from plasma samples.

  • Sample Thawing and Homogenization: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Prior to extraction, spike the plasma sample with a known amount of the deuterated sphingolipid internal standard. The concentration should be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.

  • Protein Precipitation and Lipid Extraction:

    • To 50 µL of plasma, add 10 µL of the internal standard mixture.

    • Add 500 µL of methanol (B129727) and vortex for 30 seconds to precipitate proteins.

    • Add 250 µL of chloroform (B151607) and vortex for 30 seconds.

  • Phase Separation:

    • Incubate the mixture on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).

    • Transfer to an autosampler vial for analysis.

Protocol 2: Sphingolipid Extraction from Cultured Cells

This protocol describes a method for extracting sphingolipids from adherent cultured cells.

  • Cell Washing: Wash the cells twice with 1 mL of ice-cold PBS.

  • Lysis and Internal Standard Spiking: Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.

  • Cell Scraping and Lipid Extraction:

    • Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

    • Add 250 µL of chloroform and vortex vigorously for 1 minute.

  • Phase Separation and Sample Preparation: Follow steps 4 and 5 from Protocol 1.

LC-MS/MS Analysis

The following are typical parameters for the analysis of sphingolipids by LC-MS/MS.

  • Liquid Chromatography (LC):

    • Column: A C18 or C8 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile/water with additives like formic acid and ammonium formate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for each analyte and internal standard are monitored. For example:

      • Ceramide (d18:1/18:0): m/z 566.5 → 264.3

      • Deuterated Ceramide (d18:1/18:0-d35): m/z 601.8 → 264.3

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 Sphingolipid De Novo Synthesis cluster_1 Salvage Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Further Metabolism Ceramide_Salvage Ceramide Complex_Sphingolipids->Ceramide_Salvage Sphingosine Sphingosine (d18:1) Ceramide_Salvage->Sphingosine Sphingosine->Ceramide_Salvage

Caption: Simplified overview of major sphingolipid metabolic pathways.

G Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Dry_Reconstitute Dry Down & Reconstitute Extract->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Quantify Quantification (Analyte/IS Ratio) LCMS->Quantify

Caption: General experimental workflow for sphingolipid quantification.

G cluster_0 Deuterated Standard cluster_1 Odd-Chain Standard DS_Pros Pros: - Near-identical properties - Co-elution DS_Cons Cons: - Potential for isotopic effects - Potential for D/H exchange OCS_Pros Pros: - Cost-effective - No isotopic interference OCS_Cons Cons: - Different physicochemical properties - Potential for different extraction/ ionization efficiency

References

A Comparative Guide: Ceramide C6-d7 Versus Endogenous Ceramides for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are integral to cellular function, acting as both structural components of membranes and critical second messengers in signaling pathways that govern apoptosis, cell proliferation, and stress responses. Endogenous ceramides represent a diverse family of molecules with varying acyl chain lengths (typically C16-C26), each potentially having distinct biological roles. In contrast, Ceramide C6-d7 is a synthetic, cell-permeable analog featuring a short (C6) acyl chain and a deuterium (B1214612) (d7) label. This guide provides an objective comparison of this compound and endogenous ceramides, supported by experimental data, to inform research applications.

Structural and Physicochemical Distinctions

The most fundamental difference between this compound and endogenous ceramides lies in their acyl chain length, which dictates their physical properties and method of cellular delivery.

FeatureThis compoundEndogenous Ceramides
Source SyntheticNaturally produced by cells
Acyl Chain Length Short (6 carbons), deuteratedVariable long chains (typically C16-C26)[1]
Water Solubility Relatively highVery low
Cellular Delivery Exogenous addition to culture mediaIntracellular transport via vesicles or transfer proteins (e.g., CERT)[1]
Primary Utility Research tool to mimic ceramide effects and trace metabolic fluxPhysiological mediators of cellular signaling and membrane structure[2]

The short C6 acyl chain of this compound renders it more water-soluble than its long-chain endogenous counterparts. This key property allows it to be directly administered to cell cultures, where it can readily permeate cell membranes.[3] Endogenous ceramides, being highly hydrophobic, are synthesized in the endoplasmic reticulum and largely remain confined within cellular membranes.[1]

Comparative Biological Activity and Signaling

Short-chain ceramide analogs like C6-ceramide are widely used to experimentally induce and study the biological effects attributed to endogenous ceramides, such as apoptosis.[4][5]

Induction of Apoptosis: Exogenous treatment with C6-ceramide has been shown to potently induce apoptosis in various cancer cell lines, including chronic myelogenous leukemia (K562) and glioblastoma cells.[4][6][7] The mechanism often involves the activation of key signaling pathways associated with programmed cell death.

Signaling Pathway Activation: C6-ceramide can activate several pro-apoptotic signaling cascades that are also triggered by endogenous ceramides.[8] Key pathways include:

  • Caspase Activation: Studies show C6-ceramide treatment leads to the cleavage and activation of initiator caspases (Caspase-8 and Caspase-9) and effector caspases (Caspase-3), culminating in apoptosis.[4] In K562 leukemia cells, this process was shown to be dependent on Caspase-8.[4]

  • JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK) stress signaling pathway is another critical mediator of C6-ceramide-induced apoptosis.[4]

  • Protein Phosphatase/Kinase Regulation: Endogenous long-chain ceramides can indirectly activate Protein Phosphatase 2A (PP2A) and directly activate Protein Kinase Cζ (PKCζ), both of which can inhibit pro-survival signals like the Akt pathway.[1][8][9] C6-ceramide has also been shown to activate these effectors.[9]

It is crucial to note that while C6-ceramide effectively mimics many ceramide functions, its distinct biophysical properties may not perfectly replicate the behavior of all endogenous ceramide species within the complex environment of a cell membrane.[10] The specific functions of ceramides can be highly dependent on their acyl chain length.[2][11] For instance, C16-ceramide is strongly pro-apoptotic, whereas very-long-chain ceramides (C24) may promote cell survival.[11]

G cluster_pathway Pro-Apoptotic Signaling C6_Cer Exogenous C6-Ceramide JNK JNK Activation C6_Cer->JNK Casp8 Caspase-8 Activation C6_Cer->Casp8 Endo_Cer Endogenous Ceramides Endo_Cer->JNK Endo_Cer->Casp8 Stress Cellular Stress (e.g., Chemo, UV) Stress->Endo_Cer Induces Synthesis Apoptosis Apoptosis JNK->Apoptosis Casp3 Caspase-3 Activation Casp8->Casp3 Casp3->Apoptosis

Caption: Shared apoptotic signaling pathways activated by C6-Ceramide and Endogenous Ceramides.

Metabolic Fate and Isotopic Tracing

A primary advantage of using this compound is its utility as a metabolic tracer. The deuterium label allows researchers to distinguish the exogenously supplied ceramide and its metabolites from the endogenous pool using mass spectrometry (LC-MS/MS).[12]

Upon entering the cell, C6-ceramide can be metabolized through several routes:

  • Deacylation: It can be hydrolyzed by ceramidases into d7-sphingosine and a C6 fatty acid.

  • Reacylation: The resulting d7-sphingosine can be re-acylated by ceramide synthases (CerS) with endogenous fatty acids to form d7-labeled long-chain ceramides.[3][13]

  • Phosphorylation: d7-sphingosine can be phosphorylated by sphingosine (B13886) kinases (SphK) to form d7-sphingosine-1-phosphate (S1P), another potent signaling lipid that often counteracts ceramide's effects.[3][8]

This metabolic conversion is a critical consideration. Studies have shown that treatment with C6-ceramide can lead to a significant increase in endogenous long-chain ceramides (e.g., C16-ceramide).[14] This raises the possibility that some observed biological effects may be due to these newly synthesized long-chain species rather than the C6-ceramide itself.[3][13] The use of this compound allows for precise tracking of these metabolic conversions, providing clarity on the specific molecular species responsible for a given cellular response.

G cluster_metabolism Intracellular Metabolism C6d7 This compound (Exogenous) d7_Sph d7-Sphingosine C6d7->d7_Sph Ceramidase d7_S1P d7-Sphingosine-1-Phosphate (d7-S1P) d7_Sph->d7_S1P SphK d7_LC_Cer d7-Long-Chain Ceramides (e.g., d7-C16) d7_Sph->d7_LC_Cer CerS

Caption: Metabolic fate of exogenous this compound within the cell.

Experimental Protocols

Protocol 1: Induction of Apoptosis using C6-Ceramide

This protocol provides a general framework for treating cultured cells with C6-ceramide to induce apoptosis.

  • Cell Culture: Plate cells (e.g., C6 glioma cells or K562 leukemia cells) in appropriate culture vessels and allow them to adhere or reach a desired confluency (typically 5x10³ to 1x10⁶ cells/well depending on the plate format).[7][14]

  • Reagent Preparation: Prepare a stock solution of C6-ceramide (e.g., 10-20 mM) in a suitable solvent like DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).[7]

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of C6-ceramide. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • Apoptosis Assessment: Analyze apoptosis using standard methods:

    • Flow Cytometry: Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide) to quantify early and late apoptotic populations.[6]

    • Caspase Activity Assays: Use colorimetric or fluorometric substrates to measure the activity of caspases like Caspase-3.

    • MTT Assay: To assess overall cell viability and cytotoxicity, perform an MTT assay, which measures mitochondrial metabolic activity.[7]

Protocol 2: Metabolic Tracing with C6-d7 Ceramide via LC-MS/MS

This protocol outlines a workflow for tracking the metabolic fate of this compound.

G A 1. Cell Culture & Treatment Treat cells with a known concentration of this compound (e.g., 13 µM) for a set time (e.g., 48h). B 2. Lipid Extraction Harvest cells and perform lipid extraction using a method like Bligh-Dyer (chloroform/methanol). A->B C 3. Sample Preparation Dry the lipid extract under nitrogen, resuspend in a suitable solvent, and add internal standards (e.g., other deuterated lipids). B->C D 4. LC-MS/MS Analysis Inject the sample into an LC-MS/MS system. Use reverse-phase chromatography to separate lipids. Use Multiple Reaction Monitoring (MRM) to detect and quantify parent/fragment ion pairs for C6-d7 and its deuterated metabolites. C->D E 5. Data Analysis Quantify the abundance of C6-d7, d7-long-chain ceramides, and d7-S1P relative to internal standards. D->E

Caption: Experimental workflow for tracing this compound metabolism.

  • Cell Treatment: Culture and treat cells with this compound as described in Protocol 1.[3]

  • Lipid Extraction: After incubation, wash cells with PBS and harvest. Perform a total lipid extraction using established methods, such as protein precipitation followed by solvent extraction (e.g., using chloroform/methanol).[15][16]

  • Internal Standards: Add a suite of stable isotope-labeled internal standards for other lipid classes to the samples to normalize for extraction efficiency and instrument variability.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the lipid extract using reverse-phase liquid chromatography (LC). A short runtime of ~5 minutes can often be achieved.[12][15]

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in a positive-ion electrospray mode.[15]

    • Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion to a specific product ion for this compound and its expected d7-labeled metabolites.[16]

  • Quantification: Calculate the concentration of each analyte by comparing its peak area to that of the corresponding internal standard.

Conclusion

This compound is an invaluable tool for researchers, offering a convenient, cell-permeable method to probe the complex world of ceramide signaling and metabolism. Its primary strength lies in its deuterated label, which enables precise metabolic flux analysis that is impossible with unlabeled analogs. However, researchers must remain cognizant of its structural and metabolic differences from the diverse pool of endogenous long-chain ceramides. The biological effects observed after C6-ceramide treatment may arise from the parent compound, its metabolites (like long-chain ceramides or S1P), or a combination thereof. The choice between studying endogenous ceramide generation versus administering an exogenous analog depends entirely on the specific research question. C6-d7 is ideal for tracing metabolic pathways and activating general ceramide signaling, while studying endogenous species is necessary to understand the nuanced, chain-length-specific roles of ceramides in physiology and disease.

References

Unveiling the Cellular Impact of C6-d7 Ceramide: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of bioactive lipids like Ceramide C6-d7 across different cellular contexts is paramount. This guide provides an objective comparative analysis of this compound's performance in various cell lines, supported by experimental data and detailed methodologies.

This compound, a deuterated analog of the naturally occurring C6 ceramide, serves as a valuable tool in lipidomics and cell signaling research. Its cell-permeable nature allows for the direct investigation of ceramide-induced cellular responses, which are pivotal in processes such as apoptosis, autophagy, and cell cycle arrest. This analysis delves into the differential effects of C6-d7 ceramide, offering a quantitative comparison of its activity and outlining the signaling cascades it modulates.

Quantitative Comparison of this compound Efficacy

The cytotoxic and signaling effects of C6 ceramide, and by extension its deuterated counterpart C6-d7, can vary significantly between different cell lines. This variability is often attributed to the intrinsic molecular makeup of the cells, including the expression levels of key enzymes in sphingolipid metabolism and the status of apoptosis- and autophagy-related pathways. The following table summarizes key quantitative data from studies investigating the effects of C6 ceramide in several cancer cell lines.

Cell LineCancer TypeParameterValueReference
MDA-MB-231 Breast CancerIC50 (C6-cer)5-10 µM[1]
MCF-7 Breast CancerIC50 (C6-cer)5-10 µM[1]
SK-BR-3 Breast CancerIC50 (C6-cer)Moderately cytotoxic[1]
HCT116 Colon CancerApoptosis InductionYes[2]
OVCAR-3 Ovarian CancerApoptosis InductionYes[2]
K562 Chronic Myeloid LeukemiaApoptosis InductionYes[3]
SACC-83 Salivary Adenoid Cystic CarcinomaApoptosis InductionDose-dependent[4]
SACC-LM Salivary Adenoid Cystic CarcinomaApoptosis InductionDose-dependent[4]
HT-29 Colon CancerAutophagy InductionYes[4]
MCF-7 Breast CancerAutophagy InductionYes[4]

Ceramide-Induced Signaling Pathways

This compound acts as a second messenger, initiating a cascade of intracellular events that can culminate in either cell death or survival, depending on the cellular context. Two of the most well-documented pathways activated by exogenous ceramides (B1148491) are apoptosis and autophagy.

Apoptotic Signaling Pathway

Exogenous C6-ceramide treatment can trigger the intrinsic pathway of apoptosis. This process often involves the activation of caspases and the release of mitochondrial cytochrome c.[2] The pathway can be initiated through various mechanisms, including the activation of stress-activated protein kinases (SAPKs) like JNK and the modulation of Bcl-2 family proteins.[3][5]

Ceramide_Apoptosis_Pathway C6_d7 This compound Bax_Bcl2 Bax/Bcl-2 Ratio C6_d7->Bax_Bcl2 JNK JNK Pathway C6_d7->JNK Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax_Bcl2->Mitochondria Increased Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis JNK->Bax_Bcl2

Ceramide-induced apoptotic signaling cascade.
Autophagy Signaling Pathway

In addition to apoptosis, C6-ceramide can induce autophagy, a cellular process of self-digestion. This can be a pro-survival mechanism under certain conditions, but can also lead to autophagic cell death.[6] Ceramide-induced autophagy is often linked to the inhibition of the pro-survival Akt/mTOR signaling pathway and the activation of JNK, which can lead to the upregulation of Beclin-1, a key autophagy-regulating protein.[4][6][7]

Ceramide_Autophagy_Pathway C6_d7 This compound Akt_mTOR Akt/mTOR Pathway C6_d7->Akt_mTOR Inhibits JNK JNK Pathway C6_d7->JNK Activates Autophagy Autophagy Akt_mTOR->Autophagy Inhibits Beclin1 Beclin-1 JNK->Beclin1 Upregulates Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagosome->Autophagy

Ceramide-mediated regulation of autophagy.

Experimental Protocols

To ensure reproducibility and accuracy in studying the effects of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key experiments commonly employed in this area of research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the existing medium with the ceramide-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is typically expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis and Autophagy Markers

This technique is used to detect and quantify specific proteins involved in ceramide-induced signaling pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, LC3-II, Beclin-1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in cell lines.

Experimental_Workflow Start Start: Select Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot Analysis (Apoptosis/Autophagy Markers) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A typical experimental workflow for C6-d7 analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ceramide C6-d7, a deuterated analog of C6 ceramide used in various biological studies. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound is often supplied in a methanol (B129727) solution, which dictates the primary hazards associated with its handling and disposal. Methanol is a highly flammable and toxic liquid. Therefore, disposal procedures must mitigate the risks associated with this solvent.

Quantitative Data for this compound and Related Compounds

The following table summarizes key data for this compound and its non-deuterated counterpart, C6 Ceramide. This information is crucial for safe handling and storage.

ParameterC6 Ceramide-d7 (in Methanol)C6 Ceramide (Solid)
CAS Number 2692624-22-7[1]124753-97-5[2]
Molecular Formula C₂₄H₄₀D₇NO₃C₂₄H₄₇NO₃[2][3]
Appearance Solution (in Methanol)Solid[4]
Storage Temperature -20°C-20°C[5]
Hazard Classification Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to the central nervous system and visual organs (due to Methanol solvent).[6]Not classified as hazardous in solid form, though prudent to handle as hazardous chemical waste.[4]

Step-by-Step Disposal Protocol for this compound in Methanol

The proper disposal of this compound, particularly when in a methanol solution, must be handled in strict accordance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.

Personal Protective Equipment (PPE)

Before handling this compound in methanol, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.

Waste Collection and Segregation
  • Liquid Waste:

    • Solutions containing this compound in methanol should be collected in a designated, leak-proof hazardous waste container.

    • The container must be compatible with flammable and toxic organic solvents.

    • Do not mix this waste with other incompatible waste streams (e.g., aqueous waste, halogenated solvents).

  • Solid Waste:

    • Any solid waste contaminated with the this compound solution (e.g., pipette tips, vials, absorbent materials) should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.

Waste Container Labeling
  • All hazardous waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound in Methanol."

    • The associated hazards (e.g., "Flammable," "Toxic").

    • The accumulation start date.

Waste Storage
  • Store the hazardous waste container in a designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition.

  • Ensure the container is kept closed except when adding waste.

Disposal Request and Documentation
  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound waste check_form Is the waste solid or liquid? start->check_form solid_waste Solid Waste (e.g., contaminated labware) check_form->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solution) check_form->liquid_waste Liquid collect_solid Collect in a designated, labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, leak-proof, labeled liquid hazardous waste container for flammable organic solvents. liquid_waste->collect_liquid store Store in a designated satellite accumulation area. collect_solid->store collect_liquid->store request_pickup Arrange for pickup by EHS or licensed disposal contractor. store->request_pickup document Complete waste disposal documentation. request_pickup->document end End: Proper Disposal Complete document->end

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ceramide C6-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Ceramide C6-d7. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound, primarily when supplied as a solution in methanol (B129727), which is a common formulation.

PropertyValue
Chemical Name N-hexanoyl-D-erythro-Sphingosine-d7
Synonyms C6 Ceramide-d7, Cer-d7(d18:1-d7/6:0), N-Caproyl-C18-Sphingosine-d7
CAS Number 2692624-22-7[1]
Formulation Typically a solution in methanol[1][2]
Storage Temperature -20°C[1]
Hazards (for solution in methanol) Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to the central nervous system and visual organs.[2]
Solubility (Ceramide) Soluble in DMF (>22 mg/ml), DMSO (>20 mg/ml), and Ethanol (>33 mg/ml).[1]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is mandatory when handling this compound, particularly when it is in a methanol solution.

  • Eye Protection: Chemical safety glasses with side shields or goggles are required to protect against splashes.[3][4]

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any tears or holes before use.[3]

  • Skin and Body Protection: A laboratory coat is mandatory.[3] For tasks with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: When handling the methanolic solution outside of a certified chemical fume hood, or if dealing with the powdered form for extended periods, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Area Setup:

  • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[3]

  • Have all necessary equipment, including spill containment materials, readily available.

  • If working with the solid form, allow the container to warm to room temperature before opening to prevent condensation.[5]

2. Handling the Solid Form (if applicable):

  • Weighing: Perform any weighing of the solid form within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust particles.[3]

  • Dissolving: To prepare a solution, add the appropriate solvent with a glass syringe or pipette.[5] Tightly cap the vial and vortex or sonicate gently until the solid is completely dissolved.[5]

3. Handling the Solution:

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the lipid, it is recommended to aliquot the stock solution into smaller, single-use vials.[3][5]

  • Transferring: Use glass or stainless steel pipettes for transferring organic solutions to avoid contamination from plastics.[5][6]

4. Storage:

  • Store this compound at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[1][5][6]

  • Avoid storing with strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound, whether in solid or solution form, as hazardous waste.[3] The methanolic solution is considered flammable and toxic hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and empty containers, should also be disposed of as hazardous chemical waste.

  • Institutional Guidelines: Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and procedures.[3]

Experimental Workflow: Safe Handling of this compound

G Safe Handling Workflow for this compound prep Preparation - Assemble PPE - Prepare fume hood - Gather materials handling Handling - Weigh solid in hood - Dissolve/aliquot solution - Use glass/Teflon tools prep->handling experiment Experimental Use - Mass spectrometry - Cell culture handling->experiment storage Storage - -20°C - Tightly sealed glass vial - Teflon-lined cap handling->storage spill Spill Management - Evacuate & ventilate - Absorb with inert material - Clean & decontaminate handling->spill disposal Disposal - Collect all waste - Label as hazardous - Follow EHS guidelines experiment->disposal storage->handling spill->disposal

Caption: Workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spill (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Small Spill (Liquid): Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[3] Place the absorbent material into a sealed container for disposal. Clean the spill area with an appropriate solvent.[3]

  • Large Spill: Evacuate the area and contact your institution's EHS office immediately. If the spill involves the flammable methanolic solution, eliminate all sources of ignition.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。